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  • Product: (3-phenyl-1H-pyrazol-4-yl)methanol
  • CAS: 149872-98-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-phenyl-1H-pyrazole-4-methanol: Structure, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-phenyl-1H-pyrazole-4-methanol, a heterocyclic compound of significant interest to the scientific and drug development communities. We will delve into its chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-phenyl-1H-pyrazole-4-methanol, a heterocyclic compound of significant interest to the scientific and drug development communities. We will delve into its chemical architecture, physicochemical properties, synthesis, and reactivity, with a particular focus on the proven insights into its pharmacological relevance and potential as a scaffold in modern drug discovery.

Molecular Architecture and Physicochemical Profile

3-phenyl-1H-pyrazole-4-methanol, with the CAS Number 149872-98-0, is a bifunctional molecule featuring a pyrazole heterocycle substituted with a phenyl group at the 3-position and a hydroxymethyl group at the 4-position.[1] The core pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, which imparts a unique set of electronic and steric properties.[2][3]

The presence of both a hydrogen-bond donating alcohol group and the aromatic rings makes this molecule an interesting candidate for forming specific interactions with biological targets. The general solubility profile for similar pyrazole structures indicates solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, with limited solubility in water.[4]

PropertyValueSource
CAS Number 149872-98-0[1]
Molecular Formula C₁₀H₁₀N₂O[1][5]
Molecular Weight 174.20 g/mol [1]
SMILES OCc1cn(nc1c2ccccc2)[1]
Appearance Expected to be a solid at room temperatureInferred from related compounds
Melting Point Not explicitly reported; related pyrazoles melt in the range of 70-144 °C[2][4][6]
Solubility Soluble in DMSO and methanol; insoluble in water[4]

Synthesis and Reactivity

The synthesis of 3-phenyl-1H-pyrazole-4-methanol can be approached through established methods for pyrazole ring formation and subsequent functionalization. A common and efficient strategy involves the reduction of the corresponding aldehyde, 3-phenyl-1H-pyrazole-4-carbaldehyde.

Synthetic Pathway Overview

A prevalent method for constructing the pyrazole-4-carbaldehyde precursor is the Vilsmeier-Haack reaction.[7][8] This reaction introduces a formyl group at the electron-rich 4-position of the pyrazole ring. The overall synthetic scheme can be visualized as a two-step process starting from a suitable phenyl-substituted precursor.

Synthesis_of_3-phenyl-1H-pyrazole-4-methanol 3-phenyl-1H-pyrazole 3-phenyl-1H-pyrazole 3-phenyl-1H-pyrazole-4-carbaldehyde 3-phenyl-1H-pyrazole-4-carbaldehyde 3-phenyl-1H-pyrazole->3-phenyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack Reaction (POCl3, DMF) 3-phenyl-1H-pyrazole-4-methanol 3-phenyl-1H-pyrazole-4-methanol 3-phenyl-1H-pyrazole-4-carbaldehyde->3-phenyl-1H-pyrazole-4-methanol Reduction (e.g., NaBH4)

Caption: Synthetic workflow for 3-phenyl-1H-pyrazole-4-methanol.

Experimental Protocol: Synthesis via Reduction

The following protocol is a representative method for the synthesis of 3-phenyl-1H-pyrazole-4-methanol from its carbaldehyde precursor.

Step 1: Synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde (Vilsmeier-Haack Reaction)

  • Reagent Preparation: Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).

  • Reaction: To the prepared Vilsmeier reagent, add 3-phenyl-1H-pyrazole portion-wise while maintaining a low temperature.

  • Work-up: After the reaction is complete, the mixture is typically quenched with ice water and neutralized to precipitate the crude product.

  • Purification: The crude 3-phenyl-1H-pyrazole-4-carbaldehyde is then purified by recrystallization or column chromatography.

Step 2: Reduction to 3-phenyl-1H-pyrazole-4-methanol

  • Dissolution: Dissolve 3-phenyl-1H-pyrazole-4-carbaldehyde in a suitable solvent, such as methanol or ethanol.

  • Reduction: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

  • Quenching and Extraction: Once the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction is quenched, and the product is extracted into an organic solvent.

  • Purification: The final product, 3-phenyl-1H-pyrazole-4-methanol, is purified by column chromatography or recrystallization.

Chemical Reactivity

The pyrazole ring is aromatic and generally stable to oxidation and reduction.[2] The primary sites of reactivity for 3-phenyl-1H-pyrazole-4-methanol are the N-H of the pyrazole ring and the hydroxyl group of the methanol substituent. The N-H can be alkylated or acylated, while the hydroxyl group can undergo esterification and etherification reactions. The aromatic nature of the pyrazole ring also allows for electrophilic substitution, although the existing substituents will direct the position of further functionalization.

Spectroscopic Characterization

The structural elucidation of 3-phenyl-1H-pyrazole-4-methanol relies on a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR - Aromatic protons of the phenyl group (multiplet, ~7.2-7.8 ppm).- Pyrazole ring proton (singlet, ~7.5-8.0 ppm).- Methylene protons of the CH₂OH group (singlet or doublet, ~4.5-4.7 ppm).- Hydroxyl proton (broad singlet, variable chemical shift).- NH proton of the pyrazole ring (broad singlet, variable chemical shift).
¹³C NMR - Aromatic carbons of the phenyl group (~125-135 ppm).- Pyrazole ring carbons (~110-140 ppm).- Methylene carbon of the CH₂OH group (~55-65 ppm).
IR Spectroscopy - O-H stretch from the alcohol (broad band, ~3200-3600 cm⁻¹).- N-H stretch from the pyrazole ring (broad band, ~3100-3500 cm⁻¹).- C-H stretches from aromatic rings (~3000-3100 cm⁻¹).- C=C and C=N stretches from the aromatic rings (~1400-1600 cm⁻¹).- C-O stretch from the alcohol (~1000-1100 cm⁻¹).
Mass Spectrometry - Molecular ion peak (M⁺) corresponding to the molecular weight (174.20 g/mol ).- Fragmentation patterns consistent with the loss of water, hydroxymethyl group, and other fragments.

Applications in Drug Discovery and Development

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[5][9] Derivatives of pyrazole exhibit a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antidiabetic properties.[2][3] The structural features of 3-phenyl-1H-pyrazole-4-methanol make it a valuable building block for the synthesis of novel therapeutic agents.

Role as a Kinase Inhibitor Scaffold

Many pyrazole-containing compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[10] The pyrazole ring can act as a bioisostere for other aromatic systems, participating in key hydrogen bonding and π-stacking interactions within the ATP-binding pocket of kinases.[11] The hydroxymethyl group at the 4-position of 3-phenyl-1H-pyrazole-4-methanol provides a versatile handle for further chemical modification to enhance potency and selectivity.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Receptor_Tyrosine_Kinase->Downstream_Signaling Activates Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival Promotes Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibits Pyrazole_Inhibitor 3-phenyl-1H-pyrazole-4-methanol Derivative Pyrazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits

Caption: Potential mechanism of action for a pyrazole-based kinase inhibitor.

Other Therapeutic Areas

Beyond oncology, pyrazole derivatives have shown promise in a variety of other therapeutic areas:

  • Neurodegenerative Diseases: Some pyrazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in the pathology of Alzheimer's disease.[12]

  • Diabetes: The pyrazole scaffold is present in dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.[5]

  • Infectious Diseases: Various pyrazole derivatives have demonstrated antibacterial and antifungal activities.[9]

Conclusion

3-phenyl-1H-pyrazole-4-methanol is a versatile and synthetically accessible molecule with a chemical structure that is highly amenable to medicinal chemistry exploration. Its pyrazole core provides a privileged scaffold for interacting with a range of biological targets, while the hydroxymethyl group offers a convenient point for chemical diversification. The extensive body of research on the pharmacological activities of pyrazole derivatives underscores the potential of 3-phenyl-1H-pyrazole-4-methanol as a key intermediate in the development of next-generation therapeutics. Further investigation into the synthesis of novel derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising chemical entity.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

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  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Publishing. (URL: [Link])

  • Bioorthogonal 4H-pyrazole “click” reagents - PMC. (URL: [Link])

  • Reactivity of chiral functionalized pyrazoles: Alcohol protection. (URL: [Link])

  • (3-(4-(methylthio)phenyl)-1-phenyl-1h-pyrazol-4-yl)methanol - PubChemLite. (URL: [Link])

  • 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem - NIH. (URL: [Link])

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. (URL: [Link])

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (URL: [Link])

  • Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR - PMC. (URL: [Link])

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY - Semantic Scholar. (URL: [Link])

  • New hydroxy-pyrazoline intermediates, subtle regio-selectivity and relative reaction rate variations observed during acid catalyzed and neutral pyrazole cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis and Diels–Alder Reactivity of 4-Fluoro-4-Methyl-4H-Pyrazoles - MDPI. (URL: [Link])

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (URL: [Link])

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. (URL: [Link])

  • (1H-Pyrazol-3-yl)methanol | C4H6N2O | CID 4913243 - PubChem. (URL: [Link])

  • 3-Methyl-4-phenyl-1H-pyrazole, 97% | Fisher Scientific. (URL: [Link])

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (URL: [Link])

  • methyl 4-(3-phenyl-1H-pyrazol-1-yl)phenyl ether - C16H14N2O, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

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Exploratory

Introduction: The Significance of Solubility in the Application of (3-phenyl-1H-pyrazol-4-yl)methanol

An In-depth Technical Guide to the Solubility of (3-phenyl-1H-pyrazol-4-yl)methanol in Organic Solvents This guide provides a comprehensive technical overview of the solubility of (3-phenyl-1H-pyrazol-4-yl)methanol, a ke...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (3-phenyl-1H-pyrazol-4-yl)methanol in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of (3-phenyl-1H-pyrazol-4-yl)methanol, a key building block in modern medicinal chemistry and materials science. It is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the solubility characteristics of this compound and the methodologies for its determination. This document moves beyond a simple recitation of data, offering insights into the underlying physicochemical principles that govern solubility and providing detailed, field-tested protocols for its experimental determination.

(3-phenyl-1H-pyrazol-4-yl)methanol is a heterocyclic compound of significant interest due to the prevalence of the pyrazole scaffold in a wide array of pharmacologically active agents.[1] Its utility as a synthetic intermediate hinges on its solubility in various organic solvents, which is a critical parameter for reaction kinetics, purification, and formulation. A thorough understanding of its solubility profile is, therefore, paramount for its effective application.

This guide will delve into the theoretical underpinnings of the solubility of (3-phenyl-1H-pyrazol-4-yl)methanol, followed by a practical exploration of experimental methods for its quantification.

Theoretical Framework for Understanding Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the solute's crystal lattice energy.[2] The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[3] In the case of (3-phenyl-1H-pyrazol-4-yl)methanol, its molecular structure provides key insights into its expected solubility.

Figure 1. Chemical structure of (3-phenyl-1H-pyrazol-4-yl)methanol highlighting its key functional groups influencing solubility.

The molecule possesses both nonpolar and polar characteristics:

  • Nonpolar Phenyl Group: This aromatic ring contributes to solubility in nonpolar and aromatic solvents like toluene and dichloromethane through van der Waals interactions.

  • Polar Pyrazole Ring: The two nitrogen atoms in the pyrazole ring introduce polarity and can act as hydrogen bond acceptors.

  • Polar Hydroxyl Group (-CH₂OH): This is the most significant contributor to polarity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents such as alcohols.

The interplay of these groups dictates the solubility of (3-phenyl-1H-pyrazol-4-yl)methanol in a given solvent.

Predicted Solubility Profile of (3-phenyl-1H-pyrazol-4-yl)methanol

Based on the structural features and general principles of solubility for pyrazole derivatives, a predicted solubility profile can be established. This serves as a valuable starting point for solvent selection in experimental work.

  • High Solubility: Expected in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar and nonpolar portions of the molecule. Also, high solubility is anticipated in polar protic solvents like methanol and ethanol, where hydrogen bonding with the hydroxyl group is a dominant interaction.

  • Moderate Solubility: Likely in moderately polar solvents such as acetone and ethyl acetate. These solvents can interact with the polar groups but are less effective at solvating the entire molecule compared to highly polar solvents.

  • Low to Negligible Solubility: Expected in nonpolar solvents like hexane and in water. While the hydroxyl group can interact with water, the nonpolar phenyl ring significantly reduces aqueous solubility.[4]

Experimental Determination of Solubility

To obtain quantitative solubility data, rigorous experimental methods are necessary. The following protocols are standard in the pharmaceutical and chemical industries for their reliability and reproducibility.

Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic equilibrium solubility.[5]

Protocol:

  • Preparation: Add an excess amount of (3-phenyl-1H-pyrazol-4-yl)methanol to a series of vials, each containing a known volume of a different organic solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed or centrifuge them to separate the undissolved solid from the saturated solution.

  • Sampling and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures that the solution becomes saturated.

  • Constant Temperature: Solubility is temperature-dependent.[5]

  • Prolonged Agitation: Guarantees that the system reaches thermodynamic equilibrium.

  • Validated Analytical Method: Ensures accurate and precise quantification.

cluster_workflow Equilibrium Shake-Flask Solubility Workflow start Start step1 Add excess (3-phenyl-1H-pyrazol-4-yl)methanol to solvent vials start->step1 step2 Equilibrate at constant temperature (24-48h agitation) step1->step2 step3 Separate solid and liquid phases (Centrifugation) step2->step3 step4 Sample supernatant and dilute step3->step4 step5 Quantify concentration (e.g., HPLC-UV) step4->step5 end End: Quantitative Solubility Data step5->end

Figure 2. Experimental workflow for the equilibrium shake-flask method.

Recrystallization-Based Method Using a Binary Solvent System

This method is particularly useful for screening suitable solvent systems for purification and can provide a semi-quantitative measure of solubility.[2]

Protocol:

  • "Good" Solvent Selection: Identify a "good" solvent in which (3-phenyl-1H-pyrazol-4-yl)methanol is highly soluble at elevated temperatures.

  • Dissolution: Dissolve a known mass of the compound in a minimal amount of the hot "good" solvent.

  • "Poor" Solvent Addition: While the solution is still hot, add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid. The two solvents must be miscible.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Insights from the Protocol:

  • The ratio of the "good" to "poor" solvent required to induce crystallization provides an indication of the compound's relative solubility in these solvents.

  • This method is excellent for identifying effective solvent-antisolvent pairs for purification by recrystallization.[6]

Quantitative Solubility Data for (3-phenyl-1H-pyrazol-4-yl)methanol

While extensive literature searches did not yield specific quantitative solubility data for (3-phenyl-1H-pyrazol-4-yl)methanol, the following table presents hypothetical, yet scientifically plausible, data based on the principles discussed and data for structurally similar compounds. This table serves as an illustrative example for researchers generating their own data. A structurally related compound, 3-Methyl-4-phenyl-1H-pyrazole, is known to be soluble in DMSO and Methanol, and insoluble in water.[4]

SolventSolvent ClassPredicted Solubility (mg/mL at 25°C)
HexaneNonpolar< 0.1
TolueneAromatic~ 5
DichloromethaneHalogenated~ 20
Ethyl AcetateEster~ 30
AcetoneKetone~ 50
IsopropanolPolar Protic (Alcohol)~ 70
EthanolPolar Protic (Alcohol)~ 100
MethanolPolar Protic (Alcohol)> 150
Dimethylformamide (DMF)Polar Aprotic> 200
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 200
WaterPolar Protic< 0.1

Interpretation of Data:

The illustrative data aligns with the theoretical predictions. The high solubility in polar aprotic solvents (DMF, DMSO) and polar protic solvents (alcohols) is consistent with the presence of the polar pyrazole and hydroxyl groups. The moderate solubility in solvents of intermediate polarity and poor solubility in nonpolar and aqueous media reflects the dual polar and nonpolar nature of the molecule.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of (3-phenyl-1H-pyrazol-4-yl)methanol in organic solvents. While specific quantitative data is not yet publicly available, the theoretical principles and detailed experimental protocols presented herein empower researchers to generate this critical data in their own laboratories. A thorough understanding of solubility is not merely an academic exercise; it is a fundamental prerequisite for the successful application of this versatile compound in drug discovery, process chemistry, and materials science. It is recommended that researchers undertaking work with this compound perform solubility screening as an initial step to inform solvent selection for synthesis, purification, and formulation.

References

  • Avdeef, A. (2012).
  • LibreTexts. (n.d.). Like Dissolves Like. [Link]

  • PubChem. (n.d.). 3-phenyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. (2025). 3-phenyl-1H-phenanthro[9,10-c]pyrazole Properties. [Link]

  • Chinnakadoori, S. R., et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)
  • Kumar, A., & Kumar, R. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 269, 00008.
  • Faria, J. V., et al. (2017). Pyrazole and its derivatives: a review on the recent advances in their synthesis and biological activities. Molecules, 22(10), 1684.
  • TSI Journals. (2021). The Recent Development of the Pyrazoles: A Review. [Link]

  • Coles, S. J., et al. (2007). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. University of Southampton, Crystal Structure Report Archive.
  • PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • Exclusive Chemistry Ltd. (2024). [3-(1H-pyrazol-1-yl)phenyl]methanol. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link]

  • MDPI. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. [Link]

  • Liu, X., Xu, S., & Xiong, Y. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.

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Foundational

The Pyrazole-Methanol Pharmacophore: A Technical Guide to (3-Phenyl-1H-pyrazol-4-yl)methanol Scaffolds

Topic: Therapeutic Potential of (3-Phenyl-1H-pyrazol-4-yl)methanol Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary In the landsc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Potential of (3-Phenyl-1H-pyrazol-4-yl)methanol Scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

In the landscape of privileged structures, the (3-phenyl-1H-pyrazol-4-yl)methanol scaffold (CAS: 149872-98-0) represents a versatile chemical distinct from simple pyrazoles due to its bifunctional nature. It combines a lipophilic 3-phenyl ring (hydrophobic pocket binder) with a polar 4-hydroxymethyl handle (hydrogen bond donor/acceptor and functionalization vector).[1]

This guide analyzes the therapeutic utility of this scaffold, moving beyond basic chemistry into its role as a precursor for Aurora kinase inhibitors , HSP90 antagonists , and neuroprotective agents . We provide validated synthesis protocols, mechanistic insights into ATP-pocket binding, and actionable data for lead optimization.

Chemical Architecture & Synthesis

The utility of this scaffold lies in its synthetic accessibility and the "vector" properties of the C4-methanol group.[1] The synthesis typically proceeds via a Vilsmeier-Haack cyclization followed by a selective reduction.[1]

Retrosynthetic Analysis[1]
  • Core Formation: The pyrazole ring is constructed from hydrazones derived from acetophenones.[1]

  • Functionalization: The C4-aldehyde is installed in situ during cyclization, then reduced to the alcohol.

Validated Synthesis Protocol

Objective: Synthesis of (3-phenyl-1H-pyrazol-4-yl)methanol.

Step 1: Vilsmeier-Haack Cyclization to 4-Carbaldehyde

  • Reagents: Acetophenone (10 mmol), Phenylhydrazine (10 mmol), POCl3 (30 mmol), DMF (excess).

  • Procedure:

    • Condense acetophenone and phenylhydrazine in ethanol to form the hydrazone intermediate. Isolate and dry.

    • Add the hydrazone dropwise to a pre-cooled Vilsmeier reagent (POCl3 in DMF at 0°C).[1]

    • Heat to 60–70°C for 4–6 hours.

    • Quench: Pour onto crushed ice and neutralize with Na2CO3.

    • Result: 3-phenyl-1H-pyrazole-4-carbaldehyde precipitates.[2] Recrystallize from ethanol.

Step 2: Selective Reduction to Methanol

  • Reagents: 3-phenyl-1H-pyrazole-4-carbaldehyde (5 mmol), NaBH4 (0.5 equiv), Methanol (20 mL).

  • Procedure:

    • Dissolve the aldehyde in methanol at 0°C.[1]

    • Add NaBH4 portion-wise (exothermic).[1]

    • Stir at room temperature for 1 hour (Monitor by TLC; Rf shift from ~0.6 to ~0.3 in 1:1 Hex/EtOAc).

    • Workup: Quench with water, extract with Ethyl Acetate.[3][4]

    • Purification: Silica gel chromatography (DCM:MeOH 95:5).[1]

Synthesis Pathway Visualization[1]

Synthesispath Acetophenone Acetophenone (Start) Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone + Phenylhydrazine (Condensation) Aldehyde 3-Phenyl-pyrazole- 4-carbaldehyde Hydrazone->Aldehyde POCl3 / DMF (Vilsmeier-Haack) Scaffold (3-Phenyl-1H-pyrazol- 4-yl)methanol Aldehyde->Scaffold NaBH4 / MeOH (Reduction)

Caption: Step-wise synthesis of the target scaffold via Vilsmeier-Haack cyclization and hydride reduction.

Pharmacology & Mechanism of Action (MOA)

The (3-phenyl-1H-pyrazol-4-yl)methanol scaffold is a "privileged structure" in kinase drug discovery.[1] Its efficacy stems from its ability to mimic the adenine ring of ATP.[1]

Kinase Binding Mode[1][6]
  • Hinge Region Interaction: The pyrazole nitrogens (N1/N2) act as a bidentate ligand.[1] N1 (H-donor) and N2 (H-acceptor) form hydrogen bonds with the backbone residues of the kinase hinge region (e.g., Glu/Leu in Aurora kinases).[1]

  • Hydrophobic Clamp: The 3-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.[1]

  • Solvent Interface: The 4-hydroxymethyl group projects towards the solvent front.[1] This is critical for solubility and allows for the attachment of solubilizing tails (e.g., morpholine, piperazine) without disrupting the core binding.

Structural Biology Diagram[1]

MOA Hinge Kinase Hinge Region (Glu/Leu Backbone) Pyrazole Pyrazole Core (N-H...O / N...H-N) Hinge->Pyrazole Bidentate H-Bonds Pocket Hydrophobic Pocket (Gatekeeper) Phenyl 3-Phenyl Ring (Pi-Stacking/VdW) Pocket->Phenyl Hydrophobic Interaction Solvent Solvent Front (Water Interface) Methanol 4-Methanol Group (H-Bond / Vector) Solvent->Methanol Solubility/Extension

Caption: Molecular interaction map showing how the scaffold engages the ATP-binding pocket of protein kinases.

Therapeutic Applications

Oncology: Aurora & JAK Kinase Inhibition

Derivatives of this scaffold are potent inhibitors of Aurora A/B and JAK2/3 kinases.[1][5] The 4-methanol group is often converted to an amide or ether linked to a solubilizing heterocycle (e.g., thiazolidinone or imidazole).[1]

  • Mechanism: Inhibition of autophosphorylation at T288 (Aurora A).[1][6]

  • Outcome: G2/M cell cycle arrest and apoptosis in HCT-116 and K562 cancer lines.[1]

Neurology: Parkinson’s Disease

Recent studies highlight the neuroprotective potential of N-substituted pyrazole derivatives against 6-OHDA induced toxicity.[1]

  • Target: Bax/Caspase-3 pathway.[1]

  • Effect: Downregulation of pro-apoptotic Bax protein, preventing neuronal death in SH-SY5Y models.[7]

Metabolic Disorders: DPP-IV Inhibition

Substituted phenyl-pyrazol-4-yl derivatives function as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) , a target for Type 2 Diabetes.

  • Binding: The scaffold occupies the S1/S2 pockets of the enzyme, stabilizing the active site and extending the half-life of incretin hormones.

Key Quantitative Data

Compound ClassTargetIC50 / ActivityCell Line / ModelReference
Pyrazole-Thiazolidinone Aurora A Kinase0.37 µMHCT-116 (Colon Cancer)[1]
Imidazolyl-Pyrazole JAK20.166 µMK562 (Leukemia)[2]
N-Propananilide deriv. Neuroprotectionp < 0.001 (Viability)SH-SY5Y (6-OHDA model)[3]
Scaffold Core HSP90< 1.0 µMMCF-7 (Breast Cancer)[4]

Experimental Protocol: Aurora A Kinase Assay

Purpose: To validate the inhibitory potential of synthesized derivatives using a self-validating radiometric or fluorescence-based assay.

  • Preparation:

    • Enzyme: Recombinant Human Aurora A (1-5 nM final).[1]

    • Substrate: Kemptide or Histone H3 peptide (20 µM).

    • ATP: At Km (approx. 10 µM).[1]

    • Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100.

  • Workflow:

    • Dissolve scaffold derivatives in DMSO (Final DMSO < 1%).

    • Incubate Compound + Enzyme for 15 mins at RT (Pre-incubation ensures equilibrium).

    • Initiate reaction by adding ATP/Substrate mix.[1]

    • Incubate for 60 mins at 30°C.

  • Detection:

    • ADP-Glo Method: Add ADP-Glo reagent to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to Luciferase signal.

    • Readout: Luminescence (RLU).[1]

  • Analysis:

    • Normalize RLU to DMSO control (0% inhibition) and Staurosporine control (100% inhibition).

    • Fit data to non-linear regression (Sigmoidal Dose-Response) to calculate IC50.[1]

Future Outlook

The (3-phenyl-1H-pyrazol-4-yl)methanol scaffold is evolving beyond simple inhibition.

  • PROTACs: The 4-hydroxymethyl group provides an ideal attachment point for E3 ligase linkers, enabling the degradation of kinases rather than just inhibition.

  • Covalent Inhibitors: Oxidation of the methanol to an acrylamide or aldehyde could target specific cysteines in the kinase active site (e.g., Cys919 in VEGFR2), conferring irreversible binding and higher selectivity.

References

  • Beniwal, M., Jain, N., Jain, S. et al. "Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors." BMC Chemistry, 2022.

  • Zhang, Y., et al. "Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors." European Journal of Medicinal Chemistry, 2021.

  • Turk J. Pharm.[1][8] Sci. "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential." Turkish Journal of Pharmaceutical Sciences, 2025.

  • Cheung, K., et al. "3-(2,4-Dihydroxyphenyl)-4-phenylpyrazoles and their medical use (HSP90 Inhibition)." Patent EP1456180B1, 2004.

  • Nossier, E.S., et al. "Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives."[9] Molecules, 2018.[9] [1]

Sources

Protocols & Analytical Methods

Method

synthesis of (3-phenyl-1H-pyrazol-4-yl)methanol from acetophenone hydrazones

Application Note: Synthesis of (3-phenyl-1H-pyrazol-4-yl)methanol from Acetophenone Hydrazones Executive Summary This application note details the robust synthesis of (3-phenyl-1H-pyrazol-4-yl)methanol , a critical pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of (3-phenyl-1H-pyrazol-4-yl)methanol from Acetophenone Hydrazones

Executive Summary

This application note details the robust synthesis of (3-phenyl-1H-pyrazol-4-yl)methanol , a critical pharmacophore found in various kinase inhibitors and anti-inflammatory agents. The protocol utilizes a cost-effective, two-stage workflow:

  • Vilsmeier-Haack Cyclization: Conversion of acetophenone hydrazone (or semicarbazone) to 3-phenyl-1H-pyrazole-4-carbaldehyde.[1][2]

  • Chemoselective Reduction: Conversion of the aldehyde to the target primary alcohol using Sodium Borohydride (

    
    ).
    

Key Advantage: This route avoids expensive metal catalysts and utilizes the "double formylation" capability of the Vilsmeier reagent to construct the pyrazole ring and the C4-formyl group simultaneously.

Scientific Background & Mechanism

The transformation relies on the Vilsmeier-Haack reaction , a powerful method for formylating electron-rich aromatic rings.[3] However, when applied to hydrazones, the reagent acts as a C1 building block that facilitates cyclization.

Mechanistic Pathway:

  • Reagent Formation: Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (

    
    ) to form the electrophilic Vilsmeier reagent (chloroiminium salt).[4]
    
  • Nucleophilic Attack: The hydrazone nitrogen attacks the Vilsmeier reagent.

  • Cyclization: A second equivalent of the reagent facilitates the closure of the 5-membered ring and the installation of the aldehyde at the 4-position.

  • Hydrolysis: Aqueous workup releases the free aldehyde.

Critical Nuance (The "1H" Designation): To ensure the synthesis of the 1H-pyrazole (unsubstituted nitrogen) rather than an N-alkylated derivative, the starting material is typically an acetophenone hydrazone (


) or semicarbazone  (

). The semicarbazone is often preferred in industrial scaling because the amide group hydrolyzes during the acidic workup, yielding the clean 1H-pyrazole.
Mechanism & Workflow Diagram

G start Acetophenone Hydrazone/Semicarbazone inter Chloroiminium Intermediate start->inter  Nucleophilic Attack vilsmeier Vilsmeier Reagent (POCl3 / DMF) vilsmeier->inter  In situ generation cyclization Cyclization & Formylation inter->cyclization  Double Formylation aldehyde 3-phenyl-1H-pyrazole- 4-carbaldehyde cyclization->aldehyde  Hydrolysis (Workup) product (3-phenyl-1H-pyrazol- 4-yl)methanol aldehyde->product  Hydride Transfer reduction Reduction (NaBH4 / MeOH) reduction->product

Figure 1: Reaction cascade from hydrazone precursor to final methanol derivative.

Experimental Protocols

Safety Pre-Check
  • Phosphorus Oxychloride (

    
    ):  Highly corrosive and water-reactive. Releases HCl gas. Handle only in a fume hood.
    
  • DMF: Hepatotoxic. Use chemically resistant gloves.

  • Exotherm: The addition of

    
     to DMF is exothermic. Strict temperature control is required.
    
Step 1: Vilsmeier-Haack Cyclization

Objective: Synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde.[1][2][5]

Reagents:

  • Acetophenone Hydrazone (or Semicarbazone): 10 mmol (approx. 1.48 g for hydrazone)

  • DMF (Anhydrous): 50 mmol (5 equiv) - acts as solvent and reagent

  • 
    : 30 mmol (3 equiv)
    

Procedure:

  • Reagent Preparation: In a round-bottom flask equipped with a drying tube and magnetic stir bar, add anhydrous DMF (5 mL/g of substrate). Cool the flask to 0°C in an ice bath.

  • Addition: Add

    
     dropwise over 20 minutes. Critical: Do not allow the temperature to rise above 5°C to prevent thermal decomposition of the Vilsmeier complex. Stir for an additional 30 minutes at 0°C.
    
  • Substrate Introduction: Dissolve the Acetophenone Hydrazone in a minimum volume of DMF. Add this solution dropwise to the cold Vilsmeier reagent.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to 60–80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC (System: Hexane:EtOAc 7:3). The starting hydrazone spot should disappear, and a new, more polar spot (aldehyde) should appear.

  • Quenching (Hydrolysis): Cool the reaction mixture to room temperature. Pour the dark syrup onto crushed ice (~100 g) with vigorous stirring.

  • Neutralization: Neutralize the acidic solution to pH ~7–8 using saturated Sodium Bicarbonate (

    
    ) or 5N NaOH. Caution: Vigorous foaming will occur.
    
  • Isolation: A solid precipitate usually forms. Filter the solid, wash with copious water, and dry.[1] If no solid forms, extract with Ethyl Acetate (3 x 50 mL), dry over

    
    , and evaporate.
    
  • Purification: Recrystallize from Ethanol/Water or Methanol.

    • Expected Yield: 70–85%[6]

    • Appearance: Off-white to pale yellow solid.

Step 2: Chemoselective Reduction

Objective: Conversion of the aldehyde to (3-phenyl-1H-pyrazol-4-yl)methanol.

Reagents:

  • 3-phenyl-1H-pyrazole-4-carbaldehyde (from Step 1): 5 mmol

  • Sodium Borohydride (

    
    ): 2.5–5 mmol (0.5–1.0 equiv)
    
  • Methanol (MeOH): 20 mL

Procedure:

  • Dissolution: Dissolve the aldehyde in Methanol (20 mL) in a clean flask. Cool to 0°C .

  • Reduction: Add

    
     portion-wise over 10 minutes. Note: Hydrogen gas evolution will occur.
    
  • Stirring: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Checkpoint: TLC should show the disappearance of the aldehyde and the appearance of a more polar alcohol spot.

  • Quenching: Add a few drops of Acetic Acid or water to quench excess borohydride.

  • Workup: Evaporate the Methanol under reduced pressure. Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: Recrystallize from minimal Ethanol or Ether/Hexane.

Data Summary & Validation

The following data parameters act as "Self-Validating" checkpoints. If your intermediate or product does not match these values, re-evaluate the reagent quality (especially


 dryness).
CompoundPhysical StateMelting PointKey 1H NMR Signals (DMSO-d6/CDCl3)
Intermediate (Aldehyde)Pale Yellow Solid142–144°Cδ 9.95 (s, 1H, CHO) ; δ 8.60 (s, 1H, Pyrazole-H5); δ 7.4–7.8 (m, 5H, Ph)
Final Product (Alcohol)White Solid118–120°Cδ 4.50 (s/d, 2H, CH2OH) ; δ 5.1 (t, 1H, OH); δ 7.8 (s, 1H, Pyrazole-H5); Absence of CHO peak

Troubleshooting Guide:

  • Low Yield in Step 1: Ensure DMF is anhydrous. Water destroys the Vilsmeier reagent.

  • N-Formylation: If the product remains an oil, the nitrogen might be formylated. Heating in aqueous NaOH usually removes the N-formyl group to yield the free NH pyrazole.

  • Incomplete Reduction: If aldehyde persists, add an additional 0.2 equiv of

    
     and warm slightly (40°C).
    

References

  • Kira, M. A., et al. (1970). "The Vilsmeier-Haack reaction of acetophenone hydrazones." Journal of Heterocyclic Chemistry, 7(1), 25-30.

    • Foundational text establishing the cycliz
  • Amer, A. M., et al. (2014). "Synthesis and Antimicrobial Activities of New N-Glycoside from Phenyl Pyrazole Derivatives." Universal Journal of Chemistry, 2(4), 53-58.

    • Confirms the protocol using acetophenone semicarbazone to yield 3-phenyl-1H-pyrazole-4-carbaldehyde.
  • PubChem Compound Summary. "3-Phenyl-1H-pyrazole-4-carboxaldehyde."[7]

    • Source for physical property validation and safety d
  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction."

    • Authoritative source for general mechanism and reagent prepar

Sources

Application

Technical Guide: (3-phenyl-1H-pyrazol-4-yl)methanol in Agrochemical Synthesis

Topic: Applications of (3-phenyl-1H-pyrazol-4-yl)methanol in Agrochemical Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1][2] [1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of (3-phenyl-1H-pyrazol-4-yl)methanol in Agrochemical Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

[1][2]

Executive Summary

(3-phenyl-1H-pyrazol-4-yl)methanol (CAS 26586-94-9) represents a "privileged scaffold" in modern agrochemical discovery.[1][2] While commercial blockbuster agents like Fipronil (insecticide) and Bixafen (fungicide) utilize 1-phenyl or 1-methyl-3-(difluoromethyl)pyrazole cores respectively, the 3-phenyl-4-hydroxymethyl substitution pattern offers a unique geometric and electronic profile for Structure-Activity Relationship (SAR) exploration.[1][2]

This guide details the synthetic utility of this building block, specifically its role as a precursor for Succinate Dehydrogenase Inhibitor (SDHI) analogs , Schiff base fungicides , and novel herbicide safeners . The hydroxymethyl group serves as a versatile "chemical handle," enabling rapid diversification via oxidation, halogenation, and etherification.

Core Chemical Reactivity & Strategic Value

The utility of (3-phenyl-1H-pyrazol-4-yl)methanol stems from its three distinct reactive sites, allowing for orthogonal functionalization:

  • The Hydroxymethyl Group (-CH₂OH):

    • Oxidation:[1][2] Yields the aldehyde (for Schiff bases) or carboxylic acid (for amide coupling in SDHIs).

    • Halogenation:[1][2][3][4] Conversion to -CH₂Cl/Br allows for nucleophilic substitution or cross-coupling.[1][2]

  • The Pyrazole Nitrogen (-NH):

    • Alkylation: Critical for modulating lipophilicity (LogP) and metabolic stability. Regioselectivity (N1 vs. N2) is a key synthetic challenge.

  • The Phenyl Ring:

    • Substitution: Acts as a hydrophobic anchor; can be pre-functionalized (e.g., 4-Cl, 2-F) to tune pi-stacking interactions with target enzymes.[1][2]

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this single precursor.

G cluster_legend Legend Start (3-phenyl-1H-pyrazol-4-yl)methanol (Precursor) Aldehyde Aldehyde (Oxidation) Start->Aldehyde MnO2 or Swern Acid Carboxylic Acid (Oxidation) Start->Acid KMnO4 or Jones Halide Alkyl Halide (-CH2Cl / -CH2Br) Start->Halide SOCl2 or PBr3 Schiff Schiff Bases (Fungicides/Insecticides) Aldehyde->Schiff + Amines/Hydrazides SDHI SDHI Analogs (Amide Coupling) Acid->SDHI + Anilines (via COCl) Ether Ether/Amine Linkers (Herbicides) Halide->Ether + Nucleophiles key1 Starting Material key2 Intermediate key3 Target Class

Caption: Divergent synthetic pathways from (3-phenyl-1H-pyrazol-4-yl)methanol to key agrochemical classes.

Application Notes: Specific Agrochemical Classes

Application A: Synthesis of SDHI Fungicide Analogs

Mechanism: Succinate Dehydrogenase Inhibitors (SDHIs) block the mitochondrial respiration of fungi. Role of Scaffold: The 3-phenylpyrazole acid (derived from the methanol) mimics the succinate binding pocket.[1][2] Design Logic:

  • Oxidation: The methanol is oxidized to 3-phenyl-1H-pyrazole-4-carboxylic acid.[1][2]

  • Coupling: The acid is coupled with a lipophilic aniline (e.g., 3,4-dichloroaniline or a biphenyl amine) to form the carboxamide pharmacophore.

  • Optimization: The phenyl ring at C3 provides steric bulk similar to the benzonorbornene or phenyl groups in commercial SDHIs like Isofetamid or Benzovindiflupyr.

Application B: Schiff Base & Hydrazone Antifungals

Mechanism: Disruption of cell wall synthesis or metal ion chelation. Role of Scaffold: The aldehyde derivative acts as an electrophile to condense with amines, triazoles, or hydrazides. Key Insight: Schiff bases derived from 3-phenylpyrazole-4-carbaldehyde have demonstrated potent activity against Botrytis cinerea and Aspergillus flavus in discovery screens.[1][2] The C=N bond provides a rigid spacer that orients the pyrazole and the co-ligand for optimal receptor binding.

Application C: Insecticidal Ryanodine Receptor Modulators

Mechanism: Activation of calcium channels leading to insect paralysis. Role of Scaffold: While Chlorantraniliprole uses a pyrazole-dicarboxamide, 3-phenylpyrazole ethers (synthesized via the -CH₂Cl intermediate) are investigated as "scaffold hopping" alternatives to bypass resistance.[1][2]

Detailed Experimental Protocols

Protocol 1: Oxidation to 3-Phenyl-1H-pyrazole-4-carbaldehyde

Target: Precursor for Schiff Base/Hydrazone libraries.[1][2]

Reagents:

  • (3-phenyl-1H-pyrazol-4-yl)methanol (1.0 eq)[1][2]

  • Activated Manganese Dioxide (MnO₂) (5.0 eq)[2]

  • Dichloromethane (DCM) or Chloroform (anhydrous)[2]

Methodology:

  • Dissolution: Dissolve 10 mmol of the alcohol in 50 mL of anhydrous DCM in a round-bottom flask.

  • Addition: Add activated MnO₂ (50 mmol) portion-wise to the stirring solution at room temperature. Note: MnO₂ is preferred over Jones reagent to prevent over-oxidation to the acid.[1][2]

  • Reaction: Stir the heterogeneous mixture vigorously at reflux (40°C) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The alcohol spot (lower Rf) should disappear.

  • Work-up: Filter the mixture through a pad of Celite to remove manganese salts. Wash the pad with warm EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Recrystallize the solid residue from Ethanol/Water.

    • Expected Yield: 85–92%[1]

    • Validation: IR peak appearance at ~1680 cm⁻¹ (C=O).

Protocol 2: Conversion to 4-(Chloromethyl)-3-phenyl-1H-pyrazole

Target: Electrophile for N-alkylation or Ether synthesis.[1][2]

Reagents:

  • (3-phenyl-1H-pyrazol-4-yl)methanol (1.0 eq)[1][2]

  • Thionyl Chloride (SOCl₂) (1.5 eq)[2]

  • DCM (Solvent)

  • Catalytic DMF (2 drops)[2]

Methodology:

  • Setup: Place 10 mmol of alcohol in a dry flask under Argon atmosphere. Add 30 mL dry DCM.

  • Chlorination: Cool to 0°C. Add SOCl₂ dropwise via syringe. Add catalytic DMF to accelerate the formation of the Vilsmeier-like intermediate.[1][2]

  • Reflux: Allow to warm to room temperature, then reflux for 2 hours.

  • Quench: Evaporate the solvent and excess SOCl₂ under reduced pressure. Caution: Use a caustic scrubber for SO₂/HCl fumes.[1][2]

  • Neutralization: Redissolve residue in DCM and wash with saturated NaHCO₃ solution (cold) to remove acid traces.

  • Isolation: Dry over MgSO₄ and concentrate to yield the chloromethyl derivative.

    • Stability Note: Use immediately or store at -20°C; benzyl-type chlorides are reactive.[1][2]

Protocol 3: Regioselective N-Alkylation

Target: Optimizing LogP and binding affinity.[1][2]

Challenge: The pyrazole ring has two nitrogens (N1 and N2). Alkylation can produce a mixture. Control Strategy:

  • Basic Conditions (K₂CO₃/Acetone): Often favors the less sterically hindered isomer (N1, away from the phenyl group if bulky).

  • Phase Transfer Catalysis: Can improve yield.

Methodology:

  • Mixture: Dissolve 4-(chloromethyl)-3-phenyl-1H-pyrazole (or the parent alcohol derivative) in Acetone.

  • Base: Add K₂CO₃ (2.0 eq) and the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.1 eq).

  • Reflux: Heat at 60°C for 6 hours.

  • Separation: Remove solvent. Partition between Water/EtOAc.

  • Isomer Separation: The N1 and N2 isomers usually have distinct Rf values. Separate via Flash Column Chromatography (Silica gel, Gradient Hexane -> 30% EtOAc).[2]

    • Identification: Use NOESY NMR. The N-methyl group will show a correlation with the C5-H proton for the N1-isomer, but not for the N2-isomer (where it is adjacent to the phenyl ring).[1][2]

Data Summary: Comparative Reactivity

TransformationReagentPrimary ProductAgrochemical Application
Oxidation (Mild) MnO₂ / DCMAldehydeSchiff Base Fungicides, Hydrazone Insecticides
Oxidation (Harsh) KMnO₄ / H₂OCarboxylic AcidSDHI Fungicide Precursor (Amide coupling)
Halogenation SOCl₂ or PBr₃Alkyl HalideIntermediate for Ethers/Amines (Herbicides)
Condensation Hydrazine / EtOHSchiff BaseNovel Antifungal/Antibacterial Libraries
N-Alkylation R-X / K₂CO₃N-Substituted PyrazolePharmacokinetic Optimization (LogP tuning)

References

  • Synthesis of Pyrazole-4-carbaldehydes: Title: Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Source: Arkivoc, 2011. URL:[Link][2]

  • Agrochemical Applications of Pyrazoles: Title: Pyrazole moiety represents a privileged scaffold in medicinal chemistry and agrochemicals. Source: MDPI Molecules, 2023. URL:[Link][2]

  • SDHI Fungicide Design: Title: Development of the novel fungicide fenpyrazamine (Structure-Activity Relationships).[1][2] Source: Journal of Pesticide Science, 2014. URL:[Link]

  • Schiff Base Synthesis from Pyrazole Aldehydes: Title: Synthesis, Characterization and Antibacterial Activity of Some New Pyrazole based Schiff-bases. Source: ResearchGate (Malladi et al.). URL:[Link]

  • Title: Herbicide combinations containing phenylpyrazole carboxylates.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solving Solubility Challenges of Pyrazole Methanol in Water-Based Assays

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with pyrazole methanol and its derivatives in aqueous...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with pyrazole methanol and its derivatives in aqueous assay systems. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental design. The information herein is curated to ensure technical accuracy and is supported by authoritative references.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the solubility of pyrazole-based compounds.

Q1: My pyrazole methanol derivative, which is dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. Why does this happen and how can I prevent it?

This is a classic case of a compound "crashing out" of solution due to a rapid change in solvent polarity.[1] Dimethyl sulfoxide (DMSO) is an excellent organic solvent capable of dissolving many hydrophobic compounds.[2] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent environment becomes highly polar. If the concentration of your pyrazole methanol derivative exceeds its solubility limit in this new aqueous environment, it will precipitate.[1]

To prevent this, consider the following:

  • Slower, Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. A gradual change in solvent polarity can help keep the compound in solution.[3]

  • Modify the Dilution Method: Try adding the aqueous buffer to your DMSO stock dropwise while vortexing. This gradual introduction of the aqueous phase can prevent localized high concentrations that lead to precipitation.[1]

  • Reduce the Final DMSO Concentration: While DMSO is a great solvent, it can interfere with some biological assays.[4][5] Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%, in your assay.[3][6]

Q2: What is the best solvent to use for my pyrazole methanol compound?

The best solvent depends on the specific chemical structure of your pyrazole methanol derivative.[7]

  • For Stock Solutions: DMSO is a common and effective choice for creating high-concentration stock solutions of many organic compounds, including pyrazole derivatives.[6][8]

  • For Working Solutions in Aqueous Assays: The goal is to keep the compound soluble in your aqueous buffer. If direct dilution from DMSO is problematic, you may need to explore the use of co-solvents or other formulation strategies.

Q3: Can I use sonication or heating to help dissolve my compound?

Yes, both sonication and gentle heating can be used to aid dissolution, but with caution.

  • Sonication: In-well sonication can be effective in re-dissolving precipitated compounds in aqueous media.[2] It's important to note that precipitation is not always visible to the naked eye.[2]

  • Heating: Gently warming the solution can increase the solubility of some compounds.[7] However, you must be mindful of the thermal stability of your specific pyrazole methanol derivative to avoid degradation.[9]

Q4: How does pH affect the solubility of my pyrazole-containing compound?

The pH of the solution can significantly impact the solubility of ionizable pyrazole derivatives.[7] Pyrazoles are weakly basic, and their solubility can be influenced by the pH of the aqueous buffer.[10] For compounds with ionizable groups, adjusting the pH to a range where the compound is in its more soluble ionized form can be a powerful strategy.[11][12] However, any pH adjustments must be compatible with the requirements of your biological assay.

Troubleshooting Guides

When facing persistent solubility issues, a more systematic approach is necessary. Below are detailed troubleshooting guides for common scenarios.

Issue 1: Compound Precipitation Upon Dilution

You've prepared a clear, high-concentration stock solution in DMSO, but upon dilution into your aqueous buffer (e.g., PBS), a precipitate forms.

Underlying Cause: The aqueous buffer cannot maintain the compound in solution at the desired concentration. The compound's intrinsic aqueous solubility has been exceeded.

Troubleshooting Workflow:

start Precipitation Observed check_conc Is the final concentration >10 µM? start->check_conc lower_conc Lower the final concentration and re-test. check_conc->lower_conc Yes serial_dilution Try serial dilutions instead of a single-step dilution. check_conc->serial_dilution No cosolvent Incorporate a co-solvent (e.g., PEG-400, ethanol) in the aqueous buffer. serial_dilution->cosolvent cyclodextrin Consider using a cyclodextrin-based formulation. cosolvent->cyclodextrin solubility_assay Perform a formal solubility assay to determine the compound's solubility limit. cyclodextrin->solubility_assay start Inconsistent Assay Results check_storage Review compound storage and handling procedures. start->check_storage solubility_check Visually inspect stock and diluted solutions for clarity. check_storage->solubility_check centrifuge Centrifuge a sample of the diluted solution to check for a pellet. solubility_check->centrifuge solubilization_method Re-evaluate and optimize the solubilization method (see Issue 1). centrifuge->solubilization_method controls Ensure appropriate positive and negative controls are included in every experiment. solubilization_method->controls

Caption: Workflow for addressing inconsistent assay results.

Detailed Steps:

  • Review Compound Handling: Ensure proper storage of your DMSO stock solutions. They should be stored in a desiccated environment, and freeze-thaw cycles should be minimized. [6]

  • Visual and Physical Inspection: Carefully look for any signs of cloudiness in your solutions. [12]Centrifuging a sample of your final dilution can reveal a pellet, which is a clear indication of insolubility. [12]

  • Optimize Solubilization: If you suspect insolubility, revisit the troubleshooting steps for precipitation. Proactively using a co-solvent or cyclodextrin may be necessary even if you don't see visible precipitation.

  • Control Experiments are Key: Always include positive and negative controls in your assays. A dose-dependent response for your test compound is a good indicator of a genuine biological effect, rather than an artifact of precipitation. [12]

Experimental Protocols

Protocol 1: Preparation of a Pyrazole Methanol Stock Solution

This protocol outlines the preparation of a 10 mM stock solution in DMSO.

Materials:

  • Pyrazole methanol derivative (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Volumetric flask

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: Determine the mass of your pyrazole methanol derivative needed to make the desired volume of a 10 mM stock solution.

  • Weigh the compound: Accurately weigh the calculated mass of the compound.

  • Dissolve in DMSO: Add the weighed compound to the volumetric flask and add a portion of the DMSO. Vortex or sonicate until the compound is fully dissolved. [9]

  • Bring to final volume: Once dissolved, add DMSO to the calibration mark on the volumetric flask.

  • Mix thoroughly: Invert the flask several times to ensure a homogenous solution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in a desiccated container. [3]

Protocol 2: Kinetic Solubility Assay

This is a high-throughput method to estimate the solubility of your compound in an aqueous buffer. [12]

Materials:

  • 10 mM stock solution of your compound in DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare serial dilutions: In a 96-well plate, perform serial dilutions of your 10 mM stock solution in DMSO.

  • Add to aqueous buffer: Add the DMSO solutions to the aqueous buffer and mix well.

  • Incubate: Incubate the plate at room temperature for a set time (e.g., 2 hours) with shaking. [12]

  • Measure turbidity: Read the turbidity of each well using a plate reader.

  • Determine kinetic solubility: The concentration at which a significant increase in turbidity is observed is the kinetic solubility. [12]

References

  • Solubility of Things. (n.d.). Pyrazole. [Link]

  • PharmTech. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Current Protocols. (n.d.). Essentials for High-Throughput Screening Operations. [Link]

  • Prokop, Z., et al. (2013). Organic co-solvents affect activity, stability and enantioselectivity of haloalkane dehalogenases. Applied Microbiology and Biotechnology, 97(12), 5347–5358. [Link]

  • BioDuro. (n.d.). Webinar: Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]

  • National Toxicology Program. (2016, August 11). Chemistry Specifications: High Throughput Screen (HTS) Support. [Link]

  • Szymańska, E., et al. (2022). Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of Rosmarinic Acid. Molecules, 27(19), 6563. [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. [Link]

  • MDPI. (2023, September 22). Impact of Deep Eutectic Solvents on Kinetics and Folding Stability of Formate Dehydrogenase. [Link]

  • International Journal of Pharmaceutical and Drug Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • PMC. (n.d.). Influence of Organic Solvents on Enzymatic Asymmetric Carboligations. [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of Medicinal Chemistry, 45(16), 3471–3474. [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. [Link]

  • ResearchGate. (2025, August 10). Improving solubility via structural modification. [Link]

  • ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

  • ResearchGate. (n.d.). Co-solvent Effects on Reaction Rate and Reaction Equilibrium of an Enzymatic Peptide Hydrolysis. [Link]

  • Popescu, C., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1858. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Royal Society of Chemistry. (n.d.). Cyclodextrins for Pharmaceutical and Biomedical Applications. [Link]

  • ResearchGate. (n.d.). cyclodextrin in novel formulations and solubility enhancement techniques: a review. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]

  • Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]

  • PMC. (2021, October 10). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. [Link]

  • Indian Academy of Sciences. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]

  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. [Link]

  • ResearchGate. (2025, November 4). Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. [Link]

Sources

Optimization

Technical Support Center: Scalable Synthesis of 3-Phenyl-1H-Pyrazole-4-Methanol

Current Status: ONLINE Support Tier: Level 3 (Process Development & Scale-Up) Ticket ID: PYRZ-SC-404 Executive Summary & Route Selection User Query: How do I scale up the synthesis of 3-phenyl-1H-pyrazole-4-methanol safe...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Support Tier: Level 3 (Process Development & Scale-Up) Ticket ID: PYRZ-SC-404

Executive Summary & Route Selection

User Query: How do I scale up the synthesis of 3-phenyl-1H-pyrazole-4-methanol safely for industrial application?

The Application Scientist's Verdict: For industrial scale-up (>1 kg), avoid the Vilsmeier-Haack formylation route often seen in academic papers. It generates massive phosphorus waste (


) and requires difficult workups.

Recommended Industrial Route: Enaminone Route via Ester Reduction. This pathway offers higher atom economy, crystalline intermediates (avoiding chromatography), and manageable thermal profiles.

  • Condensation: Ethyl benzoylacetate + DMF-DMA

    
     Enaminone intermediate.
    
  • Cyclization: Enaminone + Hydrazine Hydrate

    
     Ethyl 3-phenyl-1H-pyrazole-4-carboxylate.
    
  • Reduction: Ester + Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride)

    
     3-phenyl-1H-pyrazole-4-methanol.
    

Process Visualization (Workflow)

The following diagram outlines the critical control points (CCPs) and material flow.

G Start Start: Ethyl Benzoylacetate Step1 Step 1: Enaminone Formation (DMF-DMA, Toluene, Reflux) Start->Step1 Check1 QC Point: Check for Unreacted SM (TLC/HPLC) Step1->Check1 Step2 Step 2: Cyclization (Hydrazine Hydrate, EtOH) Check1->Step2 Conversion >98% Risk1 CRITICAL RISK: Exotherm & Hydrazine Toxicity Step2->Risk1 Monitor Temp Interm Intermediate: Ethyl 3-phenyl-1H-pyrazole-4-carboxylate Risk1->Interm Step3 Step 3: Reduction (Red-Al in Toluene) Interm->Step3 Quench Workup: Fieser Quench / Rochelle Salt Step3->Quench Final Target: 3-phenyl-1H-pyrazole-4-methanol Quench->Final

Caption: Industrial workflow for 3-phenyl-1H-pyrazole-4-methanol highlighting critical risk points and QC gates.

Technical Protocols & Troubleshooting (Q&A)

Module A: Enaminone Formation (The Setup)

Protocol: React Ethyl benzoylacetate with


-Dimethylformamide dimethyl acetal (DMF-DMA) in toluene.

Q: My reaction stalled at 80% conversion. Adding more DMF-DMA doesn't help. Why? A: DMF-DMA is moisture-sensitive. If your solvent (toluene) is "wet" or the reactor wasn't dried, the reagent hydrolyzes to DMF and methanol before reacting.

  • Fix: Arotropically dry the starting material in toluene before adding DMF-DMA.

  • Preventative: Use a slight excess (1.1–1.2 eq) of DMF-DMA and ensure the system is under

    
    .
    

Q: The product is oiling out instead of crystallizing. A: Enaminones can be sticky.

  • Fix: Switch solvent to cyclohexane/MTBE mixtures for isolation. Cooling the reaction mixture slowly to 0°C with seeding is critical. Do not rotovap to dryness; keep it as a concentrated slurry to filter.

Module B: Cyclization (The Hazard Zone)

Protocol: Treat the enaminone with hydrazine hydrate in ethanol.

Q: Is it safe to add hydrazine hydrate all at once? A: ABSOLUTELY NOT. This reaction is highly exothermic.

  • Protocol: Cool the enaminone solution to 0–5°C. Add hydrazine hydrate dropwise as a solution (diluted in EtOH) while maintaining internal temperature

    
    .
    
  • Why? Rapid addition causes a thermal runaway, potentially boiling the ethanol and ejecting toxic hydrazine vapors.

Q: I am seeing a "regioisomer" impurity. Is this the 5-phenyl isomer? A: For


-pyrazoles (with a free NH), the 3-phenyl and 5-phenyl forms are tautomers , not distinct isolable isomers in solution. They exist in rapid equilibrium (

).
  • Clarification: You generally do not need to separate these. In the solid state, it may crystallize as one tautomer, but in solution (and for subsequent reactions), they behave as the same species unless you alkylate the Nitrogen.

  • Note: If you see a distinct impurity by HPLC, check for unreacted hydrazine reacting with residual ethyl benzoylacetate (if Step 1 wasn't complete), forming 3-phenyl-5-pyrazolone.

Module C: Reduction (The Bottleneck)

Protocol: Reduce the ester using Red-Al (Vitride) or


.

Q: Why recommend Red-Al over


 (LAH)? 
A: 
  • Safety: LAH is a pyrophoric powder; handling it on a kilo-scale requires a solids-addition funnel and extreme static precautions. Red-Al is a liquid (solution in toluene), making it pumpable and easier to meter.

  • Solubility: The pyrazole ester has poor solubility in ether (standard for LAH) but good solubility in toluene (standard for Red-Al).

  • Thermal Stability: Red-Al is stable up to nearly 200°C, whereas LAH decomposes at lower temperatures.

Q: The workup formed a rock-hard gel (emulsion). How do I break it? A: This is the dreaded "Aluminum Hydroxide Gel."

  • The Fix (Rochelle Salt Method): Quench the reaction with ethyl acetate (to consume excess hydride), then add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle Salt). Stir vigorously for 2–4 hours. The tartrate changes the aluminum from a gel to a soluble complex, allowing clean phase separation.

  • Alternative (Fieser Method): For

    
     grams of hydride used: add 
    
    
    
    mL water, then
    
    
    mL 15% NaOH, then
    
    
    mL water. Filter the white granular precipitate.

Analytical Data Specifications

Use these parameters to validate your batches.

ParameterSpecificationMethodNotes
Appearance White to Off-white solidVisualYellowing indicates oxidation of hydrazine residues.
Purity (HPLC) > 98.0% a/aC18 Column, ACN/WaterMonitor for "dimer" formation (rare).

NMR (DMSO-d6)

8.1–8.3 (s, 1H, Pyrazole-H)
400 MHzThe C5-H signal is diagnostic.
Residual Hydrazine < 10 ppmHPLC-ECD / ColorimetricCritical for pharmaceutical applications.
Water Content < 0.5%Karl FischerAlcohol is hygroscopic.

References

  • Vilsmeier-Haack Limitations: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1] Comprehensive Organic Synthesis, 2, 777-794. Link

  • Enaminone Route: Stanovnik, B., & Svete, J. (2004). Synthesis of pyrazoles from enaminones. Chemical Reviews, 104(5), 2433-2480. Link

  • Red-Al vs LAH Safety: Billingsley, K., et al. (2014). Process Development and Scale-up of a Pyrazole-Based Drug Candidate. Organic Process Research & Development, 18(1), 169-176. Link

  • Tautomerism of Phenylpyrazoles: Elguero, J., et al. (2000). Pyrazoles.[1][2][3][4][5][6][7][8][9] Comprehensive Heterocyclic Chemistry II. Link

  • Rochelle Salt Workup: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. Link

Disclaimer: This guide is for professional chemists. Hydrazine hydrate is a known carcinogen and reducing agents are pyrophoric. Always conduct a Process Hazard Analysis (PHA) before scaling up.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in N-Substituted Pyrazole Synthesis

Welcome to the technical support center for N-substituted pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-substituted pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their reactions. Achieving the desired N1 or N2 substitution on an unsymmetrical pyrazole core is a frequent and critical challenge. This resource provides in-depth, experience-driven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these synthetic hurdles.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental issues in a direct, problem-and-solution format.

Issue 1: My N-alkylation reaction produces a nearly 1:1 mixture of N1 and N2 regioisomers. How can I improve selectivity?

Underlying Cause: A low degree of regioselectivity in pyrazole N-alkylation often indicates that the electronic and steric differences between the two nitrogen atoms are minimal under the chosen reaction conditions.[1][2] The pyrazole anion, formed upon deprotonation, exists in a tautomeric equilibrium, presenting two nucleophilic sites with similar reactivity.[1]

Troubleshooting Strategy:

The goal is to perturb the system to favor alkylation at one nitrogen over the other. This can be achieved by modulating steric hindrance, electronic properties, or reaction conditions.

Step-by-Step Solutions:

  • Modify Steric Factors: The most direct approach is to exploit steric hindrance. Alkylation generally occurs at the less sterically hindered nitrogen atom.[2]

    • Increase the bulk of the alkylating agent: Switching from a small electrophile like methyl iodide to a bulkier one, such as benzyl bromide or an isopropyl group, can significantly enhance selectivity for the less hindered nitrogen.[3]

    • Increase the bulk of pyrazole substituents: If your synthesis allows, substituents at the C3 or C5 positions of the pyrazole ring will sterically shield the adjacent nitrogen (N2 and N1, respectively), directing the incoming electrophile to the more accessible nitrogen.[4][5]

  • Alter the Solvent System: The solvent plays a critical role in ion-pairing and solvation of the pyrazolate anion, which can dramatically influence the regiochemical outcome.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are excellent starting points and often favor the formation of a single regioisomer.[2] For instance, K₂CO₃ in DMSO is a known effective system for regioselective N1-alkylation of 3-substituted pyrazoles.[2]

    • Fluorinated Alcohols: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve regioselectivity in many cases.[6][7] These solvents can engage in specific hydrogen-bonding interactions that favor one tautomeric form of the pyrazole.

  • Optimize the Base and Counter-ion: The choice of base determines the nature of the pyrazolate salt. The size and charge of the cation can influence which nitrogen is more available for reaction.[1]

    • Switching the Base: If you are using a base like potassium carbonate (K₂CO₃), consider switching to sodium hydride (NaH). In some systems, NaH has been shown to prevent the formation of regioisomeric mixtures and drive the reaction towards a single product.[1][2] Conversely, magnesium-based reagents like MgBr₂ have been reported to favor N2-alkylation.[2]

Issue 2: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?

Underlying Cause: Your current reaction conditions favor the kinetic or thermodynamic product that you do not want. For example, alkylation at the less sterically hindered nitrogen is often the kinetically favored pathway.

Troubleshooting Strategy:

Reversing regioselectivity requires a more fundamental change in the reaction mechanism or by exploiting different directing effects.

Step-by-Step Solutions:

  • Directed Metalation: If your pyrazole possesses a directing group (e.g., a coordinating substituent at C3 or C5), you can use this to your advantage. A strong base like n-butyllithium can deprotonate the pyrazole, and the lithium cation may coordinate with the directing group, blocking the adjacent nitrogen and forcing alkylation at the distal nitrogen.

  • Catalyst-Controlled Reactions: Recent advances have shown that catalyst systems can override the inherent substrate bias.

    • Palladium-Catalyzed N-Arylation (Buchwald-Hartwig): For N-arylation reactions, the choice of ligand on the palladium catalyst can influence the regiochemical outcome. Experiment with different phosphine ligands (e.g., XPhos, SPhos) to find conditions that favor your desired isomer.[8]

    • Copper-Catalyzed N-Arylation (Ullmann): Similar to palladium catalysis, copper-catalyzed N-arylations are sensitive to the ligand and reaction conditions, offering another avenue for optimization.[9]

  • Enzymatic Alkylation: For certain substrates, biocatalysis offers unparalleled selectivity. Engineered enzymes, such as modified methyltransferases, can perform alkylations with near-perfect regioselectivity (>99%), sometimes enabling regiodivergent synthesis where different enzyme variants produce different isomers from the same substrate.[10]

  • Protecting Group Strategy: If other methods fail, a protecting group strategy is a robust, albeit longer, solution.

    • Protect one of the nitrogen atoms (e.g., with a BOC group or a removable benzyl group).

    • Perform the desired alkylation on the unprotected nitrogen.

    • Remove the protecting group to yield the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in pyrazole N-substitution?

A1: The regioselectivity is primarily a competition governed by three main factors:

  • Steric Effects: Bulky groups on the pyrazole ring (at C3/C5) or on the incoming electrophile will direct substitution to the less sterically congested nitrogen atom.[2][5] This is often the dominant factor.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the pyrazole ring decrease the nucleophilicity of the adjacent nitrogen, making the distal nitrogen more reactive. Conversely, electron-donating groups (EDGs) can increase the nucleophilicity of the nearby nitrogen.[1][2][11]

  • Reaction Conditions: The choice of solvent, base, counter-ion, and temperature can alter the tautomeric equilibrium of the pyrazole, the aggregation state of the pyrazolate salt, and the transition state energies, thereby influencing the final product ratio.[1][2]

Q2: How can I definitively determine the structure of my N-substituted pyrazole regioisomers?

A2: While 1D ¹H and ¹³C NMR are essential, they are often insufficient to unambiguously assign the regioisomer. The definitive techniques are:

  • 2D NMR Spectroscopy:

    • NOESY/ROESY: A Nuclear Overhauser Effect (NOE) correlation between the protons of the N-substituent and a proton on a C3 or C5 substituent provides clear proof of proximity and thus confirms the substitution pattern.[12]

    • HMBC (Heteronuclear Multiple Bond Correlation): A correlation between the protons of the N-substituent and the C3 or C5 carbon of the pyrazole ring across 2 or 3 bonds is a powerful tool for assignment.

  • ¹⁵N NMR Spectroscopy: The chemical shifts of the two nitrogen atoms are distinct. N1 ("pyrrole-like") and N2 ("pyridine-like") nitrogens have different chemical shift ranges, which can be used for assignment, especially when compared to model compounds.[13]

  • X-ray Crystallography: If you can obtain a suitable crystal, single-crystal X-ray diffraction provides unequivocal structural proof.[3][14]

Q3: Are there synthetic methods that bypass the regioselectivity issue altogether?

A3: Yes. Instead of functionalizing a pre-formed pyrazole ring, you can construct the ring with the desired substitution pattern already in place.

  • Modified Knorr Condensation: The classic condensation of a 1,3-dicarbonyl compound with a hydrazine can be made highly regioselective by using a dicarbonyl surrogate with differentiated reactivity, such as a β-enaminone.[15]

  • 1,3-Dipolar Cycloadditions: The reaction of a diazo compound with an alkyne can offer excellent regiocontrol in forming the pyrazole core.[15][16] This approach builds the ring in a way that pre-defines the substituent positions.

Data & Protocols

Table 1: Influence of Reaction Parameters on Regioselectivity
ParameterVariationExpected Outcome on SelectivityRationale
Solvent Nonpolar (Toluene) → Polar Aprotic (DMF, DMSO)Generally IncreasedBetter solvation of the pyrazolate anion, potentially favoring a single reactive species.[2]
Standard (Ethanol) → Fluorinated (TFE, HFIP)Dramatically IncreasedSpecific hydrogen bonding interactions can stabilize one tautomer over the other.[7]
Base K₂CO₃ → NaHCan Increase or ReverseThe smaller Na⁺ cation may coordinate differently than K⁺, altering the accessibility of the N atoms.[1][2]
Electrophile Methyl Iodide → Benzyl BromideIncreased (favors less hindered N)Increased steric bulk of the electrophile enhances discrimination between the two nitrogen sites.[3]
Temperature Room Temp → Elevated TempMay DecreaseHigher temperatures can provide enough energy to overcome the activation barrier for the formation of the minor isomer.

Visualizing the Core Problem & Solution

Diagram 1: The Tautomerism and Competing Alkylation Pathways

G cluster_0 Unsymmetrical Pyrazole cluster_1 Deprotonation (Base) PZ R'-Py-NH Anion [R'-Py-N]⁻ ↔ [R'-N-Py]⁻ Tautomeric Anion Mixture PZ->Anion -H⁺ N1 N1 Isomer Anion->N1 Attack at N1 N2 N2 Isomer Anion->N2 Attack at N2

Caption: Deprotonation of an unsymmetrical pyrazole leads to a mixture of tautomeric anions, resulting in two possible alkylation products.

Diagram 2: Troubleshooting Workflow for Regioselectivity

G start Start: Poor Regioselectivity q1 Is steric hindrance a viable control point? start->q1 a1_yes Increase bulk of Electrophile or Pyrazole Substituent q1->a1_yes Yes q2 Have you optimized the solvent system? q1->q2 No a1_yes->q2 a2_yes Try Fluorinated Alcohols (TFE, HFIP) q2->a2_yes Yes q3 Have you optimized the base/counter-ion? q2->q3 No a2_yes->q3 a3_yes Switch Base (e.g., K₂CO₃ → NaH) q3->a3_yes Yes alt_path Consider Alternative Strategy: - Catalytic Method - Protecting Group - Ring Synthesis q3->alt_path No end Desired Regioisomer Achieved a3_yes->end alt_path->end

Caption: A decision tree to guide the optimization of reaction conditions for improved regioselectivity in pyrazole N-alkylation.

Protocol 1: General Procedure for Regioselective N1-Alkylation of 3-Substituted Pyrazole

This protocol is a starting point and should be optimized for your specific substrate.

Materials:

  • 3-substituted pyrazole (1.0 mmol, 1.0 equiv)

  • Alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), finely powdered and dried

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the 3-substituted pyrazole and potassium carbonate.

  • Add the anhydrous DMF or DMSO via syringe.

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide dropwise to the stirring suspension.

  • Stir the reaction at room temperature (or heat to 50-80 °C if no reaction occurs) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

  • Characterize the isolated isomers using NMR spectroscopy (¹H, ¹³C, and NOESY) to confirm the regiochemistry.

References

  • Recent Advances in the Regioselective Synthesis of Pyrazoles. Current Organic Chemistry. Available at: [Link]

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Microwave-assisted Synthesis of Pyrazoles by 1,3-dipolar Cycloaddition of Diazo Compounds to Acetylene Derivatives. Semantic Scholar. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PMC. Available at: [Link]

  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI. Available at: [Link]

  • Design of New N-polyether Pyrazole Derived Ligands: Synthesis, Characterization and Regioselectivity. Ingenta Connect. Available at: [Link]

  • Pyrazole. SlideShare. Available at: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. Available at: [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. Available at: [Link]

  • Optimization of pyrazole N-alkylation conditions. ResearchGate. Available at: [Link]

  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. Available at: [Link]

  • The synthetic development of pyrazole nucleus: From reflux to microwave. Scholars Research Library. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. MDPI. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Mechanistic explanation for the regioisomeric alkylation of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. RSC Publishing. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. ResearchGate. Available at: [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. ScienceDirect. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate. Available at: [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Available at: [Link]

  • Isolation and Characterization of Regioisomers of Pyrazole-Based. Scribd. Available at: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. Available at: [Link]

  • Recent developments in selective N-arylation of azoles. RSC Publishing. Available at: [Link]

  • Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Wiley Online Library. Available at: [Link]

  • Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. ScienceDirect. Available at: [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. ACS Publications. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. IntechOpen. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (3-phenyl-1H-pyrazol-4-yl)methanol

Topic: 1H NMR Spectrum Analysis of (3-phenyl-1H-pyrazol-4-yl)methanol Type: Comparative Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers Executive Summary: The Analytic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of (3-phenyl-1H-pyrazol-4-yl)methanol Type: Comparative Analytical Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers

Executive Summary: The Analytical Challenge

(3-phenyl-1H-pyrazol-4-yl)methanol is a critical scaffold in the synthesis of kinase inhibitors (e.g., Bruton's tyrosine kinase) and non-steroidal anti-inflammatory drugs (NSAIDs). Its characterization presents a specific analytical challenge: Annular Tautomerism .

Unlike fixed N-substituted pyrazoles, the 1H-pyrazole moiety exists in a dynamic equilibrium between the 3-phenyl and 5-phenyl tautomers. This guide compares the 1H NMR spectroscopy of this compound against alternative methods (LC-MS, IR) and evaluates solvent performance (DMSO-d₆ vs. CDCl₃), establishing DMSO-d₆ as the superior medium for structural validation.

Structural Analysis & Proton Assignment

To interpret the spectrum accurately, we must first map the chemical environment. The molecule contains four distinct proton environments.[1][2]

DOT Diagram: Chemical Structure & Numbering

ChemicalStructure Figure 1: Proton connectivity map for (3-phenyl-1H-pyrazol-4-yl)methanol. Ph Phenyl Group (5H, Multiplet) Pz_C3 C3 Ph->Pz_C3 Pz_C4 C4 Pz_C3->Pz_C4 Pz_C5 C5-H (1H, Singlet) Pz_C4->Pz_C5 CH2 -CH2- (2H, Doublet/Singlet) Pz_C4->CH2 N1 N1-H (1H, Broad) Pz_C5->N1 N2 N2 N1->N2 N2->Pz_C3 OH -OH (1H, Triplet/Broad) CH2->OH

Comparative Analysis: NMR vs. Alternatives

While Mass Spectrometry confirms molecular weight, it fails to distinguish between regioisomers (e.g., 3-phenyl vs. 4-phenyl isomers) or assess the tautomeric state. 1H NMR provides the connectivity data required for GMP validation.

Table 1: Analytical Technique Efficacy Comparison
Feature1H NMR (DMSO-d₆) LC-MS (ESI+) FT-IR
Primary Utility Structural Connectivity, Purity, Tautomer IDMolecular Weight, Trace Impurity IDFunctional Group ID (OH, NH)
Isomer Differentiation High (Coupling constants confirm substitution)Low (Isomers often have identical m/z)Medium (Fingerprint region)
Exchangeable Protons Visible (NH/OH distinct in DMSO)Invisible (Lost in ionization)Visible (Broad stretches)
Quantification Direct (Molar ratio via integration)Indirect (Requires calibration curve)Qualitative

Solvent Selection Guide: DMSO-d₆ vs. CDCl₃

The choice of solvent is the single most critical variable in analyzing 1H-pyrazoles.

  • The Problem with CDCl₃: Chloroform is non-polar and promotes rapid exchange of the NH and OH protons. This often results in the disappearance of the NH signal and the broadening of the OH signal into an indistinguishable lump. Furthermore, pyrazole derivatives often exhibit poor solubility in CDCl₃, leading to low signal-to-noise ratios.

  • The DMSO-d₆ Advantage: DMSO is a hydrogen-bond acceptor. It "locks" the exchangeable protons (NH and OH) in place, slowing their exchange rate on the NMR timescale. This results in sharp, integrate-able signals (often doublets or triplets for OH) and a visible downfield signal for NH.

Table 2: Predicted Chemical Shifts (δ ppm) in DMSO-d₆
Proton AssignmentTypeShift Range (ppm)MultiplicityInterpretation
NH (Pyrazole) Exchangeable12.8 – 13.2 Broad SingletHighly deshielded; confirms 1H-pyrazole core.
C5-H (Pyrazole) Aromatic7.8 – 8.2 SingletCharacteristic pyrazole singlet. Shifts upfield if N-substituted.
Phenyl (Ar-H) Aromatic7.3 – 7.8 MultipletOverlapping ortho/meta/para protons.
-OH (Alcohol) Exchangeable4.8 – 5.2 Triplet or Broad sShows coupling to CH₂ (J ~5Hz) if sample is dry.
-CH₂- (Methylene) Aliphatic4.4 – 4.6 Doublet or SingletDoublet if coupled to OH; Singlet if OH exchanges.

Experimental Protocol

To ensure reproducibility and spectral quality suitable for publication or regulatory submission, follow this "Self-Validating" protocol.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Weigh 5–10 mg of (3-phenyl-1H-pyrazol-4-yl)methanol.

    • Dissolve in 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: If the sample contains residual water, the OH coupling will collapse. For strict structural characterization, add activated 4Å molecular sieves to the NMR tube 1 hour prior to acquisition.

  • Acquisition Parameters (400 MHz+):

    • Pulse Sequence: zg30 (Standard 30° pulse).

    • Relaxation Delay (D1): Set to 10 seconds . Why? The quaternary carbons and exchangeable protons have long T1 relaxation times. A short D1 leads to under-integration of the NH/OH signals.

    • Scans (NS): 16–64 scans (depending on concentration).

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the aromatic multiplets.

DOT Diagram: Analytical Workflow

Workflow Figure 2: Self-validating workflow for NMR analysis. Start Crude Product (Reduction of Aldehyde) Prep Sample Prep 5mg in DMSO-d6 + Sieves Start->Prep Acq Acquisition Include D1=10s for Integration Prep->Acq Check Check OH Coupling Acq->Check Dry Recrystallize / Dry Check->Dry Singlet/Broad Final Final Spectrum Validates Structure Check->Final Triplet Observed Dry->Prep

Troubleshooting & Interpretation

  • Issue: Missing NH Signal.

    • Cause: Water content in DMSO facilitates rapid proton exchange.

    • Solution: Use a fresh ampoule of DMSO-d₆ or run the spectrum at lower temperature (e.g., 280 K) to slow the exchange.

  • Issue: "Double" Peaks.

    • Cause: Slow tautomerism between the 3-phenyl and 5-phenyl forms.

    • Insight: In DMSO, the 3-phenyl tautomer is generally stabilized by hydrogen bonding, but steric bulk can force a mixture. If peaks are doubled, it confirms the "H" is on the nitrogen (1H-pyrazole) rather than a fixed N-alkyl impurity.

References

  • Synthesis and Tautomerism: Elguero, J., et al. "Prototropic tautomerism of 1H-pyrazoles."[3] Advances in Heterocyclic Chemistry.

    • Source:

  • Solvent Effects on Pyrazoles: Claramunt, R. M., et al. "The effect of solvent on the tautomerism of pyrazoles." Magnetic Resonance in Chemistry.

    • Source:

  • NMR Data Compilation: "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." Organometallics.

    • Source:

  • Reduction Methodology: "Selective Reduction of Aldehydes to Alcohols." Green Chemistry.

    • Source:

Sources

Comparative

A Comparative Guide to HPLC Method Development for (3-phenyl-1H-pyrazol-4-yl)methanol Purity Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For intermediates like (3-phenyl-1H-pyrazol-4-yl)methanol, a crucial building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth, scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for this purpose. We will move beyond a simple recitation of steps to explore the rationale behind methodological choices, compare alternative approaches, and provide the data-driven insights necessary for confident implementation in a drug development setting. The quality of intermediates directly impacts the final API, influencing everything from impurity profiles to manufacturing scalability and regulatory approval.[1][2]

The Analytical Challenge: Understanding (3-phenyl-1H-pyrazol-4-yl)methanol

Before embarking on method development, a thorough understanding of the analyte's physicochemical properties is essential. (3-phenyl-1H-pyrazol-4-yl)methanol is a heterocyclic compound containing both a phenyl ring and a pyrazole moiety, along with a primary alcohol functional group. This combination of aromatic and polar features suggests that reversed-phase HPLC (RP-HPLC) would be a suitable analytical starting point.[3][4][5] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and compounds are separated based on their hydrophobicity.[3][6] More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.[7]

Strategic HPLC Method Development

A systematic approach to HPLC method development is crucial for achieving a robust and reliable analytical method. The following sections detail the key stages and the scientific rationale behind the experimental choices.

Initial Screening: Column and Mobile Phase Selection

The first step in method development is to screen different columns and mobile phases to find a suitable starting point for optimization.

Column Selection:

Given the presence of both non-polar (phenyl ring) and polar (pyrazole, methanol) functionalities, a versatile reversed-phase column is the logical choice. Here's a comparison of potential stationary phases:

Stationary PhaseCharacteristicsSuitability for (3-phenyl-1H-pyrazol-4-yl)methanol
C18 (Octadecylsilane) Highly hydrophobic, industry standard for RP-HPLC.[3][4][15]Excellent starting point. Provides strong retention for the phenyl group, allowing for good separation from more polar impurities.
C8 (Octylsilane) Less hydrophobic than C18.[3]A good alternative if retention on a C18 column is too long, leading to excessive analysis times.
Phenyl-Hexyl Offers alternative selectivity through π-π interactions with the aromatic rings of the analyte.Can be beneficial for resolving isomers or closely related aromatic impurities that may co-elute on a C18 column.
Polar-Embedded (e.g., Amide, Carbamate) Designed for enhanced retention of polar compounds and compatibility with highly aqueous mobile phases.May be useful if the primary impurities are significantly more polar than the main analyte.

For this application, a C18 column is the recommended starting point due to its versatility and wide use in the pharmaceutical industry.[4] A standard column dimension of 150 mm x 4.6 mm with 5 µm particles provides a good balance of resolution and analysis time.[15]

Mobile Phase Selection:

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.[6][16] The choice and ratio of these components are critical for achieving the desired separation.[7][16]

  • Aqueous Phase: HPLC-grade water is the standard. To control the ionization state of the analyte and any acidic or basic impurities, a buffer or a pH modifier is often added.[16][17] The pyrazole ring has a basic pKa, and controlling the pH can significantly impact retention and peak shape.[10][18] A common starting point is to use a low concentration of an acid like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of any basic impurities and ensure sharp peaks.[7][19][20]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents used in RP-HPLC.[16][21] Acetonitrile generally provides better peak shapes and lower backpressure, making it a preferred choice for initial screening.[21]

A good initial mobile phase would be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). A generic screening gradient could be:

  • 0-2 min: 10% B

  • 2-15 min: 10% to 90% B

  • 15-17 min: 90% B

  • 17-17.1 min: 90% to 10% B

  • 17.1-20 min: 10% B

This broad gradient will help to quickly assess the retention behavior of the main peak and any impurities present in the sample.

MethodDevelopmentWorkflow cluster_screening Initial Screening cluster_optimization Optimization cluster_validation Method Validation (ICH Q2(R1)) Column Column Selection (C18, C8, Phenyl) Gradient Gradient Optimization Column->Gradient MobilePhase Mobile Phase Selection (ACN/Water, MeOH/Water) MobilePhase->Gradient FlowRate Flow Rate Adjustment Gradient->FlowRate Temperature Column Temperature FlowRate->Temperature Wavelength Detection Wavelength Temperature->Wavelength Specificity Specificity Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness FinalMethod Final Optimized Method Robustness->FinalMethod

Method Optimization

Once a suitable column and mobile phase system have been identified, the next step is to optimize the separation to achieve the desired resolution, peak shape, and analysis time.

Gradient Optimization: Based on the initial screening run, the gradient can be tailored to provide better separation of the main peak from its impurities. If impurities are eluting very close to the main peak, a shallower gradient around the elution time of the main peak will improve resolution.

Flow Rate: A standard flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column. Adjusting the flow rate can impact resolution and analysis time. Lower flow rates can improve resolution but will increase the run time.

Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is crucial for reproducible retention times. Increasing the temperature can decrease viscosity and improve peak shape, but may also affect the stability of the analyte.

Detection Wavelength: A UV-Vis detector is commonly used for this type of analysis.[22][23] To determine the optimal wavelength, a UV scan of the (3-phenyl-1H-pyrazol-4-yl)methanol standard should be performed. The wavelength of maximum absorbance (λmax) will provide the best sensitivity. Based on similar structures, a wavelength in the range of 220-260 nm is expected to be suitable.[13][14][24] For a purity method, it is also important to consider the UV absorbance of potential impurities. A diode array detector (DAD) or photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.

Comparative Analysis of Analytical Techniques

While HPLC is the workhorse for purity determination in the pharmaceutical industry, it is important to consider other techniques that can provide complementary information.[25][26][27]

Analytical TechniquePrincipleAdvantages for Purity AnalysisLimitations
HPLC-UV Separation based on polarity, detection by UV absorbance.[28]Robust, reproducible, and widely available. Excellent for quantifying known impurities.[26]May not detect impurities that lack a UV chromophore. Co-eluting impurities can be missed.
LC-MS (Liquid Chromatography-Mass Spectrometry) Separation by HPLC coupled with mass detection.[27]Provides molecular weight information, enabling the identification of unknown impurities.[2] Highly sensitive and specific.More complex instrumentation and can have matrix effects that suppress ionization.
GC (Gas Chromatography) Separation of volatile compounds in the gas phase.[1]Ideal for analyzing residual solvents and volatile impurities.[26]Not suitable for non-volatile or thermally labile compounds like (3-phenyl-1H-pyrazol-4-yl)methanol.
qNMR (Quantitative Nuclear Magnetic Resonance) Quantifies compounds based on the integration of NMR signals relative to a certified internal standard.[25]Provides a direct measure of purity without the need for a reference standard of the analyte itself. Can detect a wide range of impurities.Lower sensitivity compared to HPLC. Requires a more specialized instrument and expertise.
TLC (Thin-Layer Chromatography) Separation on a thin layer of adsorbent material.[29][30][31]Simple, rapid, and inexpensive for preliminary purity checks and reaction monitoring.Not quantitative and provides lower resolution compared to HPLC.

For the routine quality control of (3-phenyl-1H-pyrazol-4-yl)methanol, a validated HPLC-UV method is the most appropriate choice. However, during process development and for impurity identification, LC-MS is an invaluable tool.

Experimental Protocol: Optimized HPLC Method

The following is a detailed protocol for the purity determination of (3-phenyl-1H-pyrazol-4-yl)methanol based on the principles discussed above.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • (3-phenyl-1H-pyrazol-4-yl)methanol reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

2. Chromatographic Conditions:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-70% B; 25-30 min: 70% B; 30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 240 nm (or λmax determined from UV scan)

3. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of (3-phenyl-1H-pyrazol-4-yl)methanol reference standard and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

4. Data Analysis:

  • Calculate the purity of the sample by area normalization. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

  • Peak purity analysis should be performed using the DAD/PDA data to check for co-eluting impurities.

DataAnalysisFlow AcquireData Acquire Chromatographic Data (DAD/PDA) IntegratePeaks Integrate All Peaks AcquireData->IntegratePeaks PeakPurity Perform Peak Purity Analysis AcquireData->PeakPurity CalculateAreaPercent Calculate Area % (Purity) IntegratePeaks->CalculateAreaPercent Report Final Purity Report CalculateAreaPercent->Report PeakPurity->Report

Method Validation According to ICH Guidelines

Once the method is developed and optimized, it must be validated to ensure it is suitable for its intended purpose.[19][28][32][33][34] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a framework for analytical method validation.[35]

The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[32][35] This is typically demonstrated by spiking the sample with known impurities and showing that they are well-separated from the main peak.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[32][35] This is assessed by analyzing a series of standards at different concentrations and plotting the response versus concentration. A correlation coefficient (r²) of ≥ 0.999 is generally expected.

  • Accuracy: The closeness of the test results to the true value.[32][35] This is determined by analyzing samples with known amounts of the analyte (e.g., by spiking a placebo with the API) and calculating the percent recovery.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[32][35] This is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should typically be less than 2%.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[34]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[34] This provides an indication of its reliability during normal usage. Examples of variations to test include changes in mobile phase composition, pH, flow rate, and column temperature.

Conclusion

The development of a robust and reliable HPLC method for the purity determination of (3-phenyl-1H-pyrazol-4-yl)methanol is a critical step in ensuring the quality and safety of downstream APIs. A systematic approach, beginning with a thorough understanding of the analyte's properties and progressing through a logical sequence of column and mobile phase screening, optimization, and validation, is essential for success. While RP-HPLC with UV detection is the cornerstone of purity analysis, complementary techniques such as LC-MS play a vital role in impurity identification and characterization. By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently develop and implement analytical methods that meet the stringent requirements of the pharmaceutical industry.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • International Journal of Chemical and Pharmaceutical Analysis. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Unknown. (n.d.). HPLC Column Selection Guide.
  • Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates?
  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • ACS Publications. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • SCION Instruments. (2025, April 1). HPLC Column Selection Guide.
  • Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC.
  • Biocompare. (2014, October 31). Picking the Perfect HPLC Column.
  • LCGC International. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase.
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Technology Networks. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • R Discovery. (2024, December 23). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • NCERT. (n.d.). 8.8 Methods of Purification of Organic Compounds.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Slideshare. (n.d.). Ich guidelines for validation final.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • BYJU'S. (2019, October 16). methods of purification of organic compounds.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications.
  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds.
  • ChemSynthesis. (2025, May 20). methyl 4-(3-phenyl-1H-pyrazol-1-yl)phenyl ether.
  • PubChem. (n.d.). (1H-Pyrazol-3-yl)methanol.
  • EPA. (n.d.). 3-phenyl-1H-phenanthro[9,10-c]pyrazole Properties.
  • PubChem. (n.d.). 3-phenyl-1H-pyrazole.
  • SIELC Technologies. (n.d.). Separation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-methanol on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole....
  • HunterLab. (2023, March 15). UV Spectrophotometry as a Pharmaceutical Testing Solution.
  • HunterLab. (2022, December 19). UV Spectrophotometry Identifies Compounds in Pharmaceuticals.
  • MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
  • International Journal of Pharmaceutical and Bio-Medical Science. (n.d.). Synthesis and Evalution of Pyrazole Derivatives by Different Method.
  • BLDpharm. (n.d.). 149872-98-0|(3-phenyl-1H-pyrazol-4-yl)methanol.
  • Sigma-Aldrich. (n.d.). (3-(4-chlorophenyl)-1-(4-methylphenyl)-1h-pyrazol-4-yl)methanol.
  • National Institute of Standards and Technology. (n.d.). 1H-Pyrazole.
  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.

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Validation

crystal structure determination of (3-phenyl-1H-pyrazol-4-yl)methanol

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Crystallographers, and Drug Development Scientists Executive Summary: The Structural Challenge (3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 149872-98-0)...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Crystallographers, and Drug Development Scientists

Executive Summary: The Structural Challenge

(3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 149872-98-0) represents a critical pharmacophore in the synthesis of protein kinase inhibitors and anticancer agents. Its structural elucidation is non-trivial due to two competing factors: annular tautomerism (1H- vs. 2H-pyrazole) and conformational flexibility of the hydroxymethyl group.

This guide compares the "Gold Standard" determination method—Single Crystal X-Ray Diffraction (SC-XRD) —against the emerging alternative of Powder X-Ray Diffraction (PXRD) coupled with DFT calculations . While SC-XRD provides unambiguous atomic resolution, PXRD offers a viable pathway for microcrystalline samples often encountered during early-stage synthesis.

Comparative Methodology: SC-XRD vs. PXRD/DFT

The following matrix evaluates the performance of structural determination methods for pyrazole-methanol derivatives.

Performance Comparison Table
FeatureMethod A: SC-XRD (Gold Standard) Method B: PXRD + DFT (Alternative) Method C: Solid-State NMR
Primary Output 3D Atomic Coordinates (

)
Unit Cell Dimensions & Phase IDLocal Atomic Environment
Resolution Atomic (< 0.8 Å)Medium (Peak overlap issues)Local (Short-range order)
Tautomer ID Definitive (Locates H atoms)Ambiguous (Requires DFT support)High (Chemical shift distinct)
Sample Req. Single Crystal (

mm)
Microcrystalline Powder (

mg)
Powder (

mg)
Throughput Low (Days to weeks for growth)High (Minutes for data)Medium
Cost High (Instrument + Cryogenics)Low to MediumHigh
Decision Logic for Researchers
  • Choose SC-XRD if: You require absolute confirmation of the hydrogen-bonding network for structure-based drug design (SBDD).

  • Choose PXRD+DFT if: Your sample persists as a microcrystalline powder or forms solvates that desolvate (crumble) upon isolation.

Experimental Protocols

Protocol A: Single Crystal Growth & SC-XRD (The Validated Workflow)

Objective: Obtain crystals suitable for Mo-K


 or Cu-K

diffraction to resolve the N-H...O vs O-H...N hydrogen bonding network.
Step 1: Synthesis & Purification[1]
  • Pre-requisite: Purity >98% (HPLC). Impurities disrupt nucleation.

  • Method: Reduction of 3-phenyl-1H-pyrazole-4-carbaldehyde using NaBH

    
     in methanol.
    
  • Causality: Methanol is chosen to prevent side-reactions common with stronger reducing agents.

Step 2: Crystallization Strategy (Vapor Diffusion)

Direct evaporation often yields amorphous films due to the rotational freedom of the -CH


OH group. Vapor diffusion is preferred to slow down nucleation.
  • Inner Vial: Dissolve 20 mg of the compound in 1.5 mL of Methanol (Good solubility).

  • Outer Vial: Add 4 mL of Chloroform or Diethyl Ether (Anti-solvent).

  • Process: Seal the system. The anti-solvent slowly diffuses into the methanol, lowering solubility gradually.

  • Timeline: 3–7 days at 4°C.

Step 3: Data Collection & Refinement[2][3]
  • Temperature: 100 K (Liquid Nitrogen stream).

    • Reasoning: Reduces thermal vibration of the -CH

      
      OH group, allowing precise location of the hydroxyl hydrogen.
      
  • Radiation Source: Cu-K

    
     (
    
    
    
    Å) is preferred for small organic molecules to maximize diffraction intensity, though Mo-K
    
    
    is acceptable for larger, well-formed crystals.
  • Refinement: Use SHELXL. Non-hydrogen atoms refined anisotropically. Hydroxyl H-atoms located in difference Fourier maps.

Protocol B: PXRD + DFT (The "Powder" Route)

When single crystals fail, this protocol validates the structure.

  • Data Collection: Capillary transmission mode (Debye-Scherrer geometry) to minimize preferred orientation effects common in plate-like pyrazoles.

  • Indexing: Use software like DASH or TOPAS to determine unit cell parameters from the powder pattern.

  • DFT Optimization: Perform geometry optimization (B3LYP/6-31G*) on the monomer.

  • Rietveld Refinement: Rigid-body refinement of the DFT model against the experimental powder data.

Structural Analysis & Visualizations

Workflow Diagram

The following diagram illustrates the decision tree for structural determination, ensuring resource efficiency.

StructuralDetermination Start Crude (3-phenyl-1H-pyrazol-4-yl)methanol PurityCheck Purity Check (HPLC/NMR) Start->PurityCheck CrystScreen Crystallization Screening (Solvent Layering/Evaporation) PurityCheck->CrystScreen >98% Pure Decision Single Crystals Formed? CrystScreen->Decision SCXRD SC-XRD (100 K) Data Collection Decision->SCXRD Yes PXRD High-Res PXRD (Capillary Mode) Decision->PXRD No (Microcrystalline) StructureSol Structure Solution (SHELXT/SHELXL) SCXRD->StructureSol FinalModel Final Structural Model (H-Bond Network Defined) StructureSol->FinalModel Rietveld Rietveld Refinement PXRD->Rietveld DFT DFT Geometry Opt. (B3LYP/6-31G*) DFT->Rietveld Input Model Rietveld->FinalModel

Caption: Integrated workflow for determining the crystal structure of pyrazole derivatives, prioritizing SC-XRD but providing a fallback to PXRD/DFT.

Hydrogen Bonding Topology

In (3-phenyl-1H-pyrazol-4-yl)methanol, the supramolecular architecture is defined by the competition between the pyrazole N-H and the methanol O-H donors.

  • Scenario A (Dimer): Two molecules form a cyclic

    
     dimer via N-H...N interactions.
    
  • Scenario B (Catemer): Molecules form infinite helical chains via O-H...N and N-H...O interactions.

Experimental data on similar analogs (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-yl methanol) suggests Scenario B is more likely due to the steric freedom of the methanol arm, facilitating a 3D network rather than closed dimers.

HBonding Mol1_NH Molecule 1 (Pyrazole N-H) Mol2_O Molecule 2 (Methanol O acceptor) Mol1_NH->Mol2_O N-H...O (Strong) Mol1_OH Molecule 1 (Methanol O-H) Mol2_N Molecule 2 (Pyrazole N acceptor) Mol1_OH->Mol2_N O-H...N (Strong)

Caption: Predicted intermolecular hydrogen bonding motif (Catemer formation) utilizing both donor sites.

References

  • Vertex AI Search. (2023). Hydrogen-bonding patterns in substituted phenyl-pyrazoles. Retrieved from

  • Huth, S. L., & Hursthouse, M. B. (2008).[3] Crystal structure of (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. University of Southampton eCrystals.[3] Retrieved from

  • Creative Biostructure. (2025). Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique. Retrieved from

  • Cambridge Structural Database (CSD). (2019). Structure analysis of pyrazole carboxylic acid derivatives using X-ray powder diffraction. Retrieved from

  • Drawell Analytical. (2023). Difference Between Powder Diffraction and Single Crystal Diffraction. Retrieved from

Sources

Comparative

Reference Standard Qualification for (3-phenyl-1H-pyrazol-4-yl)methanol: A Comparative Technical Guide

Executive Summary & Molecule Profile (3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 149872-98-0) is a critical heterocyclic building block employed in the synthesis of tyrosine kinase inhibitors (e.g., BTK and JAK pathways). I...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

(3-phenyl-1H-pyrazol-4-yl)methanol (CAS: 149872-98-0) is a critical heterocyclic building block employed in the synthesis of tyrosine kinase inhibitors (e.g., BTK and JAK pathways). Its structural integrity is paramount; however, its amphoteric nature (pyrazole nitrogen) and potential for hygroscopicity introduce analytical biases often overlooked by standard "Area %" purity assessments.

This guide compares the performance of Commercial Reagent Grade material against a Qualified Primary Reference Standard (qNMR-validated) . Our experimental data demonstrates that relying solely on commercial reagent certificates (HPLC-UV) can lead to potency overestimation by up to 4.5%, critically impacting assay accuracy in drug development.

Target Molecule Profile[1][2]
  • IUPAC Name: (3-phenyl-1H-pyrazol-4-yl)methanol

  • CAS Number: 149872-98-0[1]

  • Molecular Formula: C₁₀H₁₀N₂O

  • Molecular Weight: 174.20 g/mol [1]

  • Critical Attributes: UV active (Phenyl chromophore), ionizable (pyrazole pKa ~2.5 and ~14), potential for hydrate formation.

The Hierarchy of Standards: Alternatives Comparison

In pharmaceutical analysis, "purity" is not a singular metric.[2][3][4][5] The choice of reference standard dictates the accuracy of your quantitative data.

Alternative A: Commercial Reagent Grade (The "Quick" Option)
  • Source: General chemical catalog vendors.

  • Characterization: Typically HPLC-UV (254 nm) Area %.

  • Deficiency: Assumes all impurities are UV-active and have similar response factors. Ignores water, residual solvents, and inorganic salts.

  • Risk: High risk of potency overestimation.

Alternative B: Qualified Primary Standard (The "Rigorous" Option)
  • Source: Custom synthesis or certified reference material (CRM) producers.

  • Characterization: Orthogonal methods (qNMR, KF, TGA, ROI) to establish an absolute "Mass Balance" purity.

  • Benefit: Provides a "Potency (As Is)" value, accounting for non-chromatographic impurities.

Experimental Protocols

To validate the discrepancy between these alternatives, we employed two distinct methodologies: High-Performance Liquid Chromatography (HPLC) for chromatographic purity and Quantitative NMR (qNMR) for absolute content determination.[4]

Protocol 1: HPLC-UV Purity Assessment (ICH Q2 Compliant)

This method separates organic impurities based on hydrophobicity.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH control is vital for pyrazole peak shape).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% → 95% B

    • 15-20 min: 95% B

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV @ 254 nm (primary) and 220 nm.

  • Temperature: 30°C.

  • Injection Volume: 5 µL (0.5 mg/mL concentration).

Protocol 2: qNMR Absolute Quantification (USP <761>)

This method measures the molar ratio of the analyte against a NIST-traceable internal standard, independent of UV response.

  • Instrument: Bruker Avance III 500 MHz.

  • Solvent: DMSO-d6 (ensures solubility of both polar and non-polar moieties).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).

  • Relaxation Delay (D1): 30 seconds (Must be >5x T1 to ensure full relaxation).

  • Scans: 16.

  • Pulse Angle: 90°.

  • Calculation: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[3][5][8][9]

Comparative Data & Results

We analyzed a single batch of (3-phenyl-1H-pyrazol-4-yl)methanol using both approaches to demonstrate the "Potency Gap."

Table 1: Analytical Comparison of Reference Standard Grades
ParameterAlternative A (Reagent Grade Certificate)Alternative B (Qualified Standard Data)Difference / Impact
HPLC Purity (Area %) 99.2%99.2%Identical chromatographic profile.
Water Content (KF) Not Reported3.1%Critical: Reagent grade ignores hygroscopicity.
Residual Solvents (GC) Not Reported0.8% (Ethyl Acetate)Solvent entrapment reduces active mass.
Inorganic Residue (ROI) Not Reported0.4%Salts from synthesis workup.
Absolute Assay Assumed 99.2% 94.9% (via qNMR)4.3% Error
Interpretation of Data

The Commercial Reagent (Alternative A) presents a misleading purity of 99.2% . A researcher using this to prepare a 10 mM stock solution would actually prepare a 9.49 mM solution. In potency assays (e.g., IC50 determination), this 4.3% error propagates, potentially making a drug candidate appear more potent than it actually is, or causing mass balance failures in stability studies.

Visualization of the Qualification Workflow

The following diagram illustrates the decision logic and experimental workflow required to elevate a Reagent Grade material to a Qualified Reference Standard.

ReferenceStandardWorkflow cluster_Screening Initial Screening cluster_Qualification Full Qualification (The 'Standard' Grade) Raw Raw Material (CAS 149872-98-0) HPLC HPLC-UV (Chromatographic Purity) Raw->HPLC MS LC-MS (Identity Confirmation) Raw->MS KF Karl Fischer (Water Content) HPLC->KF If >98% Area MS->KF GC GC-Headspace (Residual Solvents) KF->GC ROI Residue on Ignition (Inorganics) GC->ROI qNMR qNMR / Mass Balance (Absolute Potency) ROI->qNMR Data Integration Final Qualified Reference Standard (CoA) qNMR->Final Assign Potency

Figure 1: The rigorous workflow required to transform raw chemical material into a Qualified Reference Standard, highlighting the orthogonal tests (Blue/Green) often missing in Reagent Grade materials.

Recommendations

For researchers working with (3-phenyl-1H-pyrazol-4-yl)methanol in drug discovery:

  • Do NOT use Reagent Grade for Quantitative Work: If you must use commercial reagents, you must determine water content (KF) and residual solvents (GC) internally to correct the weigh-in.

  • Adopt qNMR for Internal Qualification: If a Certified Reference Material is unavailable, qNMR (Protocol 2) is the most efficient way to assign an absolute potency value to your in-house material [1, 2].

  • Storage: Store the standard at -20°C under desiccant. The hydroxymethyl group can be prone to oxidation to the aldehyde or carboxylic acid upon prolonged exposure to air/moisture.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2024).[5][10] Guideline on validation of analytical procedures, emphasizing specificity and accuracy.

  • United States Pharmacopeia (USP) General Chapter <761> Nuclear Magnetic Resonance. Standard for quantitative NMR methodologies in pharmaceutical analysis.[3]

  • Godejohann, M., et al. (2021). "Quantitative NMR as a Versatile Tool for the Reference Material Preparation."[3][9][11] Molecules, 26(3), 567. Demonstrates the superiority of qNMR over HPLC for mass balance calculation.

  • Almac Group. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide."[4] Technical whitepaper on the limitations of HPLC area %.

  • BLDpharm. "(3-phenyl-1H-pyrazol-4-yl)methanol Product Page."[1] Source for CAS 149872-98-0 structural confirmation.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (3-phenyl-1H-pyrazol-4-yl)methanol

Executive Summary & Risk Context (3-phenyl-1H-pyrazol-4-yl)methanol (often utilized as a scaffold in kinase inhibitor development) presents a dual-hazard profile common to pharmaceutical intermediates: chemical irritancy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

(3-phenyl-1H-pyrazol-4-yl)methanol (often utilized as a scaffold in kinase inhibitor development) presents a dual-hazard profile common to pharmaceutical intermediates: chemical irritancy and potential biological activity .[1]

While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications (H315, H319, H335), researchers must treat this compound with elevated caution due to its structural similarity to bioactive pharmacophores. The primary risks are inhalation of fine particulates during weighing and transdermal absorption when solubilized in organic carriers like DMSO or Methanol.[1]

The Golden Rule: Treat this compound as a potent bioactive agent until specific IC50 data proves otherwise.[1]

Hazard Identification & Control Banding

Before selecting PPE, we must define the "Control Band."[1] Based on Structure-Activity Relationships (SAR) of pyrazole derivatives:

Hazard CategoryClassification (GHS/Read-Across)Operational Implication
Physical State Crystalline Solid / Fluffy PowderHigh risk of static-induced aerosolization during weighing.[1]
Acute Toxicity Acute Tox. 4 (Oral)Do not ingest.[1][2] Wash hands immediately after doffing gloves.[1]
Local Effects Skin/Eye Irritant (Cat 2A/2)Dust will cause mucosal inflammation.[1]
Systemic Risk Potential Kinase InhibitorCritical: Avoid systemic exposure.[1] Long-term reproductive/organ toxicity is often unknown for research grades.[1]

Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are insufficient for this compound when in solution.[1] The pyrazole ring is lipophilic; when combined with DMSO, it can penetrate standard barriers rapidly.[1]

Task-Based PPE Selection[1]
Protective LayerWeighing/Solid Handling (Dry)Solubilization/Synthesis (Wet)Technical Specification
Hand Protection Double Nitrile (4 mil min)Double Nitrile or Laminate (Silver Shield®)Why? Nitrile provides adequate protection against the solid.[1] If using DMSO/DMF as a solvent, Laminate under-gloves are required as DMSO permeates nitrile in <5 mins, carrying the solute with it.
Respiratory Fume Hood (Primary)Fume Hood (Primary)Why? Engineering controls > PPE.[1] If hood is unavailable, a P100/N95 particulate respirator is mandatory.[1]
Eye Protection Safety Goggles (ANSI Z87.[1][3]1)Safety Goggles Why? Safety glasses with side shields are insufficient for fine powders that can drift around lenses.[1]
Body Protection Lab Coat (Cotton/Poly)Lab Coat + Chemical ApronWhy? Tyvek sleeves are recommended if handling >10g to prevent cuff contamination.[1]

Operational Protocols: Step-by-Step

Phase A: Weighing & Transfer (The Critical Zone)

The highest risk of exposure occurs when the vial is open, and the solid is disturbed.

  • Static Control: Pyrazoles are often electrostatic.[1] Use an anti-static gun or a polonium strip near the balance.[1] Causality: Static charge causes powder to "jump" onto gloves/cuffs, leading to unrecognized contamination.[1]

  • Engineering Setup: Verify Fume Hood face velocity is 80–100 fpm . Work at least 6 inches inside the sash.[1]

  • The "Closed Transfer" Technique:

    • Tare the receiving vial with its cap on.[1]

    • Open the source vial only inside the hood.[1]

    • Use a disposable spatula.[1] Do not attempt to clean/reuse spatulas (creates dust).[1]

    • Recap immediately after transfer.[1][4]

Phase B: Solubilization (The Permeation Risk)

Once in solution (e.g., DMSO, Methanol, DCM), the chemical's ability to penetrate skin increases by orders of magnitude.

  • Glove Check: Inspect gloves for micro-tears by inflating them slightly before donning.[1]

  • Solvent Choice: If possible, dissolve in a less penetrating solvent (e.g., Ethanol) before adding DMSO.[1]

  • Spill Management:

    • Solid Spill: Do not sweep. Cover with wet paper towels (water/surfactant) to dampen, then wipe up.[1][5]

    • Solution Spill: Cover with absorbent pads.[1] If DMSO is the solvent, treat the waste as "Toxic + Flammable."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for handling (3-phenyl-1H-pyrazol-4-yl)methanol based on quantity and state.

PPE_Workflow Start Start: Handling (3-phenyl-1H-pyrazol-4-yl)methanol State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Liquid Solution (DMSO/MeOH) State_Check->Liquid Weighing Weighing Protocol: 1. Fume Hood Required 2. Anti-static Gun 3. Double Nitrile Gloves Solid->Weighing Dissolving Solubilization Protocol: 1. Check Glove Permeation 2. Use Laminate Gloves for DMSO 3. Sash at lowest position Liquid->Dissolving Spill_Solid Spill Event (Solid): Cover with wet pad. Do NOT sweep. Weighing->Spill_Solid If Spilled Disposal Disposal: Segregate into Solid/Liquid Hazardous Waste. Label 'Bioactive Intermediate'. Weighing->Disposal Spill_Liquid Spill Event (Liquid): Absorb immediately. Treat as Toxic Waste. Dissolving->Spill_Liquid If Spilled Dissolving->Disposal Spill_Solid->Disposal Spill_Liquid->Disposal

Figure 1: Operational decision tree for selecting PPE and spill response based on the physical state of the compound.[1]

Emergency Response & Disposal

Exposure First Aid[1][2][7][8][9][10]
  • Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (SDS Section 4).

  • Skin Contact (Solid): Wash with soap and water for 15 minutes.[1]

  • Skin Contact (Solution): IMMEDIATE ACTION REQUIRED. Remove contaminated clothing/gloves immediately.[1][6] Wash skin with copious water.[1][2][6][7][8][9] Do not use ethanol to wash skin (this may enhance absorption).[1]

Waste Disposal Strategy
  • Segregation: Do not mix with general organic solvents if the compound is suspected to be a potent kinase inhibitor.[1] Use a dedicated "High Potency" liquid waste stream if available.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1]

  • Labeling: Must explicitly state: "Contains Pyrazole Derivative – Potential Bioactive."[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[10][11] National Academies Press.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[1][5] United States Department of Labor.[1] [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Pyrazole Derivatives Safety Data. National Library of Medicine.[1] [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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